Chroman 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFMCPHQNWGXGE-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735357 | |
| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273579-40-0 | |
| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Chroman 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Chroman 1, a potent and selective ROCK inhibitor. The information presented is collated from key scientific literature, offering a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
Overview of this compound
This compound, with the chemical name (3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide, is a highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its specific inhibition of ROCK II makes it a valuable tool in cell biology research and a potential therapeutic agent.
| Property | Value |
| Chemical Formula | C₂₄H₂₈N₄O₄ |
| Molecular Weight | 436.5 g/mol [1] |
| Appearance | White to pink solid |
| Purity | ≥98% by LCMS |
Synthetic Pathway
The asymmetric synthesis of this compound has been reported by Chen et al. (2011). The overall synthetic strategy involves the preparation of a key chiral chroman-3-carboxylic acid intermediate, which is then coupled with a substituted aniline derivative to yield the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of this compound.
Synthesis of 6-methoxychromene-3-carboxylic acid
The initial step involves a Baylis-Hillman reaction between 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile, followed by hydrolysis to yield the chromene-3-carboxylic acid.
Protocol:
-
A mixture of 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile is treated with a catalyst such as DABCO in a suitable solvent (e.g., THF/water).
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The resulting nitrile intermediate is hydrolyzed using a strong base (e.g., NaOH) in an aqueous-alcoholic solution.
-
The reaction mixture is heated to reflux to ensure complete hydrolysis.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 6-methoxychromene-3-carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Asymmetric Synthesis of (S)-6-methoxychroman-3-carboxylic acid
The key chiral intermediate is obtained through the asymmetric hydrogenation of the 6-methoxychromene-3-carboxylic acid.
Caption: Workflow for the asymmetric hydrogenation step.
Protocol:
-
A solution of 6-methoxychromene-3-carboxylic acid in methanol is placed in a pressure vessel.
-
The catalyst, [(R)-H8-BINAP)RuCl2]2.NEt3, and caesium formate are added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to 100 psi.
-
The reaction mixture is heated to 40 °C and stirred for 20 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from acetonitrile using (S,S)-chloramphenicol base to resolve the enantiomers and yield the highly enantiomerically pure (S)-acid.
| Parameter | Value |
| Catalyst Loading | 0.001 equiv. |
| Caesium Formate | 4 equiv. |
| Hydrogen Pressure | 100 psi |
| Temperature | 40 °C |
| Reaction Time | 20 hours |
| Yield | Quantitative |
| Enantiomeric Excess (initial) | 89% ee |
| Enantiomeric Excess (after recrystallization) | >99% ee |
Synthesis of the Substituted Aniline Intermediate
The synthesis of the aniline portion of this compound, 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)aniline, involves a multi-step sequence starting from 2-fluoro-5-bromonitrobenzene. This includes nucleophilic aromatic substitution, Suzuki coupling to introduce the pyrazole moiety, reduction of the nitro group, and Boc protection/deprotection steps.
Final Amide Coupling and Purification
The final step is the coupling of the chiral chroman-3-carboxylic acid with the synthesized aniline derivative.
Protocol:
-
(S)-6-methoxychroman-3-carboxylic acid and 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)aniline are dissolved in a suitable solvent such as DMF.
-
A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Purification Details:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane is typically used.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The final product's purity is confirmed by LCMS and NMR.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Yield | Purity/ee |
| Baylis-Hillman & Hydrolysis | 6-methoxychromene-3-carboxylic acid | Not explicitly reported | N/A |
| Asymmetric Hydrogenation | (S)-6-methoxychroman-3-carboxylic acid | Quantitative | 89% ee |
| Recrystallization | (S)-6-methoxychroman-3-carboxylic acid | 87% | >99% ee |
| Amide Coupling & Purification | This compound | Not explicitly reported | ≥98% |
Conclusion
This guide provides a comprehensive overview of the synthesis and purification of this compound, based on established scientific literature. The asymmetric hydrogenation step is critical for establishing the desired stereochemistry, and the subsequent purification by recrystallization is key to achieving high enantiomeric purity. The final amide coupling and chromatographic purification yield the highly pure active compound. Researchers following these procedures should adhere to standard laboratory safety practices.
References
Chroman 1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] It demonstrates picomolar efficacy against ROCK2 and low nanomolar efficacy against ROCK1, establishing it as a significantly more potent and specific alternative to previous generations of ROCK inhibitors, such as Y-27632.[2][3] Its primary mechanism of action involves the direct inhibition of ROCK kinase activity, which plays a crucial role in regulating cellular processes including actin cytoskeleton organization, cell adhesion, and apoptosis.[4] This targeted inhibition makes this compound a valuable tool in stem cell research, where it acts as a powerful cytoprotective agent, particularly for human pluripotent stem cells (hPSCs) undergoing stress from single-cell dissociation.[1][5] This document provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Inhibition of ROCK Kinases
The primary molecular targets of this compound are the two highly homologous serine/threonine kinases, ROCK1 and ROCK2.[4] These kinases are key downstream effectors of the small GTPase RhoA.[4] The activation of the RhoA/ROCK pathway leads to a cascade of phosphorylation events that culminate in increased actomyosin contractility and the formation of actin stress fibers.[4]
This compound exerts its effect by binding to the ATP-binding pocket of ROCK1 and ROCK2, preventing the phosphorylation of their downstream substrates. This inhibition is highly selective and occurs at picomolar concentrations, demonstrating a clear advantage over less specific kinase inhibitors.[2][3] By blocking ROCK activity, this compound effectively decouples RhoA activation from the cellular machinery that governs cytoskeletal tension and apoptosis, leading to its significant cytoprotective effects.
Affected Signaling Pathways
The most well-characterized pathway affected by this compound is the RhoA/ROCK pathway. Under conditions of cellular stress, such as single-cell dissociation of hPSCs, RhoA is activated, leading to the activation of ROCK. ROCK, in turn, phosphorylates several substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This leads to increased actomyosin contractility, stress fiber formation, and ultimately, apoptosis (a process known as anoikis). This compound directly intervenes by inhibiting ROCK, thereby preventing these downstream events and promoting cell survival.
While the Rho/ROCK pathway is the primary target, some evidence suggests that this compound's activity can also influence other signaling cascades, such as the Wnt and TGF-beta/Smad pathways.[1][5] This is likely an indirect consequence of modulating the cytoskeleton and cell survival, which are integral to the cellular responses governed by these developmental pathways.
Quantitative Data
The potency and selectivity of this compound have been quantified through in vitro kinase assays.[2][3] The data is summarized below.
Table 1: Inhibitory Potency of this compound against Target Kinases
| Target | IC50 Value |
|---|---|
| ROCK2 | 1 pM[1][2][3][5][6][7] |
| ROCK1 | 52 pM[1][2][3][5][6][7] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 Value | Selectivity vs. ROCK2 |
|---|---|---|
| ROCK2 | 1 pM | - |
| MRCK | 150 nM | >150,000-fold |
| PKA | >20,000 nM[1][5] | >20,000,000-fold |
| AKT1 | >20,000 nM[1][5] | >20,000,000-fold |
Table 3: Comparative Potency of this compound vs. Y-27632
| Kinase Target | This compound IC50 | Y-27632 IC50 |
|---|---|---|
| ROCK1 | 52 pM[2][3] | 71 nM[2][3] |
| ROCK2 | 1 pM[2][3] | 46 nM[2][3] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of biochemical and cell-based assays.
This biochemical assay is used to determine the IC50 values of an inhibitor against a specific kinase.
Methodology:
-
Kinase Reaction Setup: The reaction is typically performed in a multi-well plate. Each well contains the purified kinase (e.g., ROCK1 or ROCK2), a specific peptide substrate, and a buffer solution.
-
Compound Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. Control wells receive DMSO only.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured onto a filter membrane. Unreacted ATP is washed away.
-
Quantification: The amount of radioactivity on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.[2][3]
These cell-based assays measure the cytoprotective effects of this compound on human pluripotent stem cells.
Methodology:
-
Cell Culture: Human pluripotent stem cells (e.g., WA09 hESC line) are maintained on vitronectin-coated plates in a suitable medium (e.g., E8 medium).[2][3][7]
-
Cell Dissociation: Adherent hPSCs are washed and dissociated into a single-cell suspension using a gentle enzyme such as Accutase.[2][3]
-
Plating: The single cells are plated into 96-well plates at a defined density (e.g., 100,000 cells/cm²).[2][3]
-
Treatment: Immediately after plating, the cells are treated with various concentrations of this compound or a vehicle control (DMSO). A standard concentration for effective cytoprotection is 50 nM.[7]
-
Incubation: The cells are incubated for a period, typically 24 hours, under standard culture conditions (37°C, 5% CO₂).[7]
-
Assay Readout:
-
Viability (CellTiter-Glo® Assay): The assay reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Luminescence is read on a plate reader. Higher signals indicate greater cell viability.[2][3]
-
Apoptosis (Caspase-Glo® 3/7 Assay): The assay reagent, containing a luminogenic caspase-3/7 substrate, is added to the wells. The signal generated is proportional to the activity of executioner caspases 3 and 7. Luminescence is measured, with lower signals indicating reduced apoptosis.[7]
-
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. captivatebio.com [captivatebio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
In Silico Modeling of Chroman 1 Interactions: A Technical Guide
Abstract: Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), demonstrating significant advantages over previous generations of ROCK inhibitors. Its primary application lies in the field of stem cell research, where it enhances the survival of pluripotent stem cells, particularly as a key component of the CEPT cocktail. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a framework for its in silico modeling. It includes quantitative data on its binding affinities, detailed protocols for experimental validation, and visualizations of key signaling pathways and workflows to support researchers and drug development professionals in leveraging computational approaches to study this compound and its derivatives.
Introduction to this compound
This compound is a potent and exceptionally selective inhibitor of ROCK1 and ROCK2 kinases.[1][2][3] These kinases are crucial downstream effectors of the small GTPase RhoA and play a pivotal role in regulating the actin cytoskeleton.[4] By inhibiting ROCK, this compound effectively modulates cellular processes such as adhesion, migration, and contraction. Its high potency is demonstrated by picomolar half-maximal inhibitory concentrations (IC50).[1][2][5]
A significant application of this compound is in the culture of human pluripotent stem cells (hPSCs). These cells are notoriously susceptible to stress-induced apoptosis upon dissociation into single cells. This compound, often used at a 50 nM concentration, mitigates this effect and promotes cell survival.[1] Its efficacy is further enhanced when used in the CEPT cocktail, a combination of four small molecules: this compound, Emricasan, Polyamines, and trans-ISRIB.[1][3] Compared to the widely used ROCK inhibitor Y-27632, this compound offers greater potency at lower concentrations and higher specificity, showing negligible inhibition of other kinases at its effective dose.[1]
Target Profile and Quantitative Binding Affinity
The efficacy of this compound is rooted in its high affinity for ROCK kinases and its selectivity against other related kinases. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Target Kinase | IC50 Value | Reference |
| ROCK2 | 1 pM | [1][2] |
| ROCK1 | 52 pM | [1][2] |
| MRCK | 150 nM | [1][2] |
| PKA | >20,000 nM | [1][3] |
| AKT1 | >20,000 nM | [1][3] |
Table 1: Summary of this compound IC50 values across various kinases. The data highlights the sub-nanomolar potency against ROCK1 and ROCK2 and the greater than 2000-fold selectivity for ROCK2 over other kinases like MRCK, PKA, and AKT1.[1][3]
The ROCK Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the ROCK signaling pathway. This pathway is a central regulator of the actin-myosin cytoskeleton. It is typically initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates numerous downstream substrates, most notably Myosin Light Chain (MLC), leading to increased cell contractility and stress fiber formation.[4] this compound functions by directly blocking the kinase activity of ROCK, thereby preventing the phosphorylation of its substrates.
A Framework for In Silico Modeling of this compound
While specific computational studies detailing the discovery of this compound are not widely published, a standard in silico workflow can be applied to understand its interactions and guide the design of new derivatives. Such a workflow integrates various computational techniques to predict and analyze the binding of a ligand to its target protein.
Key steps in this workflow include:
-
Homology Modeling: In the absence of an experimental crystal structure of ROCK bound to this compound, a homology model can be generated using the amino acid sequence and a known structure of a related kinase as a template.[6]
-
Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of this compound within the ATP-binding pocket of ROCK. Docking algorithms score these poses to estimate the binding affinity, helping to identify key interactions like hydrogen bonds and hydrophobic contacts.[6][7]
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic view of the this compound-ROCK complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the protein-ligand complex.[7]
-
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding affinity, which can be correlated with experimental IC50 or Ki values.
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental assays.[8] The following protocols are fundamental for confirming the mechanism of action and potency of ROCK inhibitors like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK.
-
Reagents and Materials: Recombinant human ROCK1/ROCK2 enzyme, suitable peptide substrate (e.g., S6 kinase substrate peptide), ATP, this compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 96-well plate, add the ROCK enzyme, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (phosphorylated substrate) formed. This is often done by quantifying the amount of ADP produced.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This assay validates the downstream cellular effect of ROCK inhibition by measuring the phosphorylation status of its substrate, MLC.[4]
-
Cell Culture: Plate cells (e.g., HeLa cells or hPSCs) and grow to a suitable confluency.
-
Treatment: Starve the cells if necessary to reduce basal signaling, then treat with various concentrations of this compound for a defined period. Include a positive control (e.g., a known ROCK activator) and a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a method like the BCA assay to ensure equal loading.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated MLC (p-MLC). Subsequently, probe with an antibody for total MLC as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-MLC to total MLC with increasing this compound concentration confirms its inhibitory activity in a cellular context.
Conclusion
This compound stands out as a premier tool for modulating the ROCK signaling pathway, with profound implications for stem cell biology and beyond. The synergy between in silico modeling and experimental validation is crucial for a deep understanding of its molecular interactions and for the rational design of future kinase inhibitors. The computational framework and experimental protocols detailed in this guide offer a robust starting point for researchers aiming to explore the therapeutic potential of this compound and to accelerate the discovery of novel, highly selective therapeutic agents.
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. captivatebio.com [captivatebio.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
Spectroscopic and Mechanistic Profile of Chroman 1: A Technical Guide
Introduction: Chroman 1 is a highly potent and selective inhibitor of Rho-associated kinase 2 (ROCK2), a key enzyme in cellular signaling pathways.[1][2][3] Its chemical name is (S)-N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-6-methoxychromane-3-carboxamide. Due to its high potency, with IC50 values in the picomolar range for ROCK2, it is a valuable tool for researchers in cell biology and drug development.[2][3] This guide provides a summary of the expected spectroscopic data for this compound, detailed experimental protocols for its analysis, and an overview of its mechanism of action within the ROCK2 signaling pathway. While specific experimental spectra for this compound are not widely available in public databases, the data presented here are based on the known chemical structure and spectroscopic characteristics of related chroman derivatives.
Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on its molecular structure and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry for this compound would be expected to confirm its molecular weight and formula. Electrospray ionization (ESI) is a common soft ionization technique for such molecules and would likely produce a prominent protonated molecular ion.[4]
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₂₈N₄O₄ |
| Molecular Weight | 436.5 g/mol |
| Predicted [M+H]⁺ (m/z) | 437.2187 |
| Ionization Method | Electrospray Ionization (ESI) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the chroman core, the substituted phenyl ring, the pyrazole moiety, and the ethoxy side chain. Expected chemical shifts are influenced by the electronic environment of each proton. For instance, protons on the aromatic rings will appear in the downfield region (typically 6.5-8.0 ppm).[5][6]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Chroman & Phenyl) | 6.5 - 8.0 | m |
| Pyrazole CH | 7.5 - 8.0 | s |
| Amide NH | 8.0 - 9.0 | br s |
| O-CH₂ (Chroman) | 4.2 - 4.6 | m |
| O-CH₂ (Ethoxy) | 4.0 - 4.3 | t |
| OCH₃ | 3.7 - 3.9 | s |
| CH (Chroman C3) | 3.5 - 3.8 | m |
| CH₂ (Chroman C4) | 2.8 - 3.2 | m |
| N-CH₂ (Ethoxy) | 2.6 - 2.9 | t |
| N(CH₃)₂ | 2.2 - 2.5 | s |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The carbonyl carbon of the amide is expected to be the most downfield signal. Aromatic carbons will resonate in the 110-160 ppm range, while aliphatic carbons will appear in the upfield region.[7][8]
| Carbons | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 168 - 172 |
| Aromatic & Pyrazole | 110 - 160 |
| O-CH₂ (Chroman) | 65 - 75 |
| O-CH₂ (Ethoxy) | 65 - 70 |
| OCH₃ | 55 - 60 |
| N-CH₂ (Ethoxy) | 50 - 55 |
| N(CH₃)₂ | 45 - 50 |
| CH (Chroman C3) | 40 - 45 |
| CH₂ (Chroman C4) | 25 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected vibrations include the N-H and C=O stretching of the amide group, C-O stretches from the ether and methoxy groups, and C=C stretches from the aromatic rings.[4]
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1640 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-O Stretch (Ether) | 1200 - 1270 | Strong |
Experimental Protocols
Standard methodologies for the spectroscopic analysis of small organic molecules like this compound are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.[9]
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher, is used for analysis.[10]
-
¹H NMR Acquisition: The proton spectrum is acquired using a sufficient number of scans to obtain a high signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[9]
-
¹³C NMR Acquisition: The carbon spectrum is typically acquired with broadband proton decoupling to simplify the spectrum and enhance signal sensitivity through the Nuclear Overhauser Effect (NOE).[8] For quantitative analysis, inverse gated decoupling with a long relaxation delay is necessary.[8]
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source, such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used.[11]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this type. This involves infusing the sample solution into the ESI source at a constant flow rate.[12]
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion and any significant fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid this compound sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[13]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Biological Activity and Signaling Pathway
This compound functions as a potent and highly selective inhibitor of ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[14][15] The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2.[15] ROCK activation leads to the phosphorylation of downstream substrates, such as Myosin Light Chain (MLC), which promotes actin-myosin contractility.[14] By inhibiting ROCK2, this compound disrupts these downstream events.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07134G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Chroman 1: A Technical Guide to its Therapeutic Potential and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly greater potency for ROCK2 over ROCK1.[1][2][3][4] Its efficacy and specificity surmount that of the widely used ROCK inhibitor, Y-27632, positioning it as a superior tool for a multitude of research and therapeutic applications.[5][6] This technical guide provides an in-depth overview of this compound's therapeutic targets, mechanism of action, and associated experimental methodologies.
Core Therapeutic Targets and Mechanism of Action
This compound's primary therapeutic targets are ROCK1 and ROCK2 , two key regulators of the actin cytoskeleton.[5][7] By inhibiting these kinases, this compound influences a variety of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[5] Notably, this compound also demonstrates inhibitory activity against Myosin Light Chain Kinase (MRCK), albeit at a much lower potency than for ROCK2.[1][2][8]
The mechanism of action of this compound revolves around its potent inhibition of ROCK activity. This inhibition has been shown to affect downstream signaling pathways, including the Wnt and TGF-beta/Smad pathways.[7][9] A significant application of this compound is in the culture of human pluripotent stem cells (hPSCs), where it acts as a cytoprotectant, promoting cell survival and preventing apoptosis, particularly during single-cell dissociation and cryopreservation.[4][5][7] This protective effect is achieved, in part, by inhibiting caspase-3/7 activation.[2][8][10]
This compound is a key component of the CEPT cocktail, a combination of four small molecules (this compound, Emricasan, Polyamines, and Trans-ISRIB) that dramatically improves the survival and viability of hPSCs and their differentiated progeny.[6][10]
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's potency and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound against Target Kinases
| Target Kinase | IC50 Value |
| ROCK2 | 1 pM[1][2][3][4] |
| ROCK1 | 52 pM[1][2][3][4] |
| MRCK | 150 nM[1][2][8] |
Table 2: Selectivity of this compound for ROCK2 over Other Kinases
| Kinase | IC50 Value | Fold Selectivity (ROCK2 vs. Kinase) |
| ROCK2 | 1 pM[3][4] | - |
| PKA | >20,000 nM[3][4] | >20,000,000 |
| AKT1 | >20,000 nM[3][4] | >20,000,000 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and applications of this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound.
Kinase Inhibition Assay (HotSpot™ Assay)
This radiometric assay directly measures the catalytic activity of kinases and is used to determine the IC50 values of inhibitors.
Principle: The assay measures the transfer of the gamma-phosphate of [γ-33P]-ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[9]
-
Substrate and Cofactors: Add the specific substrate for ROCK1 or ROCK2 and any required cofactors to the reaction buffer.
-
Kinase Addition: Introduce the recombinant ROCK1 or ROCK2 enzyme to the substrate solution.
-
Inhibitor Titration: Add varying concentrations of this compound (or control inhibitor) to the reaction mixtures.
-
Reaction Initiation: Start the kinase reaction by adding [γ-33P]-ATP.
-
Reaction Termination and Substrate Capture: After a defined incubation period, stop the reaction and spot the mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-33P]-ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Protocol Outline:
-
Cell Plating: Seed human pluripotent stem cells (hPSCs) in a 96-well or 384-well plate at the desired density.
-
Compound Treatment: Add this compound or control compounds to the cell culture medium at various concentrations. A typical final concentration for this compound in hPSC culture is 50 nM.[4][7]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal of treated cells to that of untreated or vehicle-treated control cells to determine the percentage of cell viability.
Apoptosis Assay (Caspase-3/7 Activation Assay)
This assay detects the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: A non-luminescent substrate for caspases 3 and 7 is added to the cells. In the presence of active caspases, the substrate is cleaved, releasing a luminescent product.
Protocol Outline:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in the cell viability assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescent signal from treated cells to control cells to determine the level of caspase-3/7 activation. A reduction in signal indicates inhibition of apoptosis.
Western Blot for Caspase-3 Cleavage
Western blotting provides a method to visualize the cleavage of pro-caspase-3 into its active fragments, confirming the induction of apoptosis at the protein level.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for both full-length and cleaved caspase-3.
Protocol Outline:
-
Cell Lysis: After treatment with this compound and appropriate controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both the full-length (~35 kDa) and the cleaved (~17/19 kDa) forms of caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of the cleaved caspase-3 fragments indicates apoptosis.
Conclusion
This compound stands out as a powerful and selective ROCK inhibitor with significant therapeutic potential, particularly in the fields of stem cell biology and regenerative medicine. Its ability to promote cell survival and mitigate cellular stress opens new avenues for improving the efficiency and reliability of cell-based therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the capabilities of this promising small molecule.
References
- 1. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. WO2020077266A1 - Compositions and methods for cell culture - Google Patents [patents.google.com]
- 4. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 5. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Improved Cell Survival and Differentiation of Human Pluripotent Stem Cells by Combining Small Molecules Chroman-1 and Emricasan | Technology Transfer [techtransfer.nih.gov]
- 8. Anti-apoptotic treatment of warm ischemic male rat livers in machine perfusion improves symptoms of ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comprehensive Literature Review of Chroman Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chroman Scaffold as a Privileged Structure
The chroman ring system, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules of significant biological importance.[1] Derivatives of this scaffold are abundantly found in nature, forming the core of flavonoids, isoflavonoids, and tocopherols (Vitamin E), which are renowned for their diverse health benefits.[1][2] In medicinal chemistry, the chroman framework is considered a "privileged structure" due to its ability to interact with a wide array of cellular targets, leading to a broad spectrum of pharmacological activities.[3][4][5]
These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective effects.[4][6][7][8][9] The structural versatility of the chroman ring allows for extensive functionalization at various positions, enabling chemists to fine-tune its physicochemical properties and biological activity. This review provides an in-depth guide to the synthesis, therapeutic applications, and mechanisms of action of key chroman derivatives, with a focus on recent advancements relevant to drug discovery and development.
Synthesis of Chroman Derivatives
The construction of the chroman scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches involve the formation of the pyran ring onto a pre-existing phenolic precursor.
Key synthetic methodologies include:
-
Michael Addition: A two-step synthesis of chroman-4-ones can be achieved via a Michael addition pathway.[3]
-
Aldol Condensation: The condensation of 2-hydroxyacetophenones with various aldehydes, often under microwave irradiation, is a common route to chroman-4-ones.[3]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity and are widely used for synthesizing complex chromene derivatives in a single step from simple precursors.[10][11]
-
Reductive Amination: Chroman-4-amines can be synthesized via the reductive amination of the corresponding chroman-4-one precursor using reagents like sodium cyanoborohydride.[12]
Below is a generalized workflow for a typical three-component synthesis of a 4H-chromene derivative.
Caption: Generalized workflow for a multi-component synthesis of 4H-chromenes.
Example Experimental Protocol: Synthesis of Chroman-based Hydrazides
The following protocol is a representative example adapted from the literature for the synthesis of N'-ylidene-chromene-2-carbohydrazide derivatives.[6]
Protocol: General method for the synthesis of compounds (6a–q) [6]
-
Reactant Preparation: A solution of substituted isatin (5a–q, 1 mmol) and a chromene carbohydrazide (4a–c, 1 mmol) is prepared.
-
Reaction Setup: The reactants are combined in a flask containing 10 mL of acetic acid.
-
Condensation Reaction: The mixture is heated under reflux at 120°C for a period ranging from 3 to 12 hours, with reaction progress monitored by an appropriate method (e.g., TLC).
-
Precipitation: Upon completion, 20 mL of distilled water is added to the reaction medium to precipitate the product.
-
Isolation and Purification: The resulting solid is collected by filtration and purified by recrystallization from ethanol to yield the final compound.
Biological Activities and Therapeutic Applications
Chroman derivatives have been extensively studied for a wide range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
The anticancer properties of chroman derivatives are among their most investigated attributes.[8] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth.[10][13]
A series of chroman derivatives incorporating Schiff base and isatin moieties demonstrated significant inhibitory effects against the human breast cancer cell line MCF-7.[6] Notably, compound 6i from this series showed promising activity with a GI₅₀ value of 34.7 µM.[6] Other studies have identified chromene derivatives with potent activity against colon cancer (HT-29) and liver cancer (HepG-2) cell lines, in some cases exceeding the potency of the standard drug doxorubicin.[14]
Table 1: Anticancer Activity of Selected Chroman and Chromene Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 6i | MCF-7 (Breast) | GI₅₀ | 34.7 | [6] |
| Compound 2 | HT-29 (Colon) | IC₅₀ | More potent than Doxorubicin* | [14] |
| Compound 5 | HepG-2 (Liver) | IC₅₀ | More potent than Doxorubicin* | [14] |
| Compound 6 | MCF-7 (Breast) | IC₅₀ | More potent than Doxorubicin* | [14] |
| 13a, 13b, 16 | Various** | GI₅₀ | As low as 0.1 µg/mL | [10] |
*Absolute values not provided in the abstract, but noted as more potent than the reference drug. **Cell lines included MCF-7 (Breast), SF-268 (CNS), and H-480 (Lung).
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and chroman derivatives have emerged as potent anti-inflammatory agents.[15][16][17] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and mediators.
For instance, a series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in RAW264.7 cells.[16] The most promising compound from this study was found to suppress the release of pro-inflammatory cytokines by inhibiting the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16][18] This pathway is a critical regulator of the innate immune response.
Caption: Chroman derivatives can inhibit LPS-induced inflammation via the TLR4/MAPK pathway.
Another study found that N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was a potent inhibitor of TNF-α-induced expression of ICAM-1 (Intercellular Adhesion Molecule-1) on endothelial cells, a key step in the inflammatory response.[15][19]
Table 2: Anti-inflammatory Activity of Selected Chroman Derivatives
| Compound Class/ID | Assay | Target/Mechanism | Result | Reference |
|---|---|---|---|---|
| Compound 8 | LPS-stimulated RAW264.7 cells | TLR4/MAPK Pathway | Downregulation of NO, IL-6, TNF-α | [16] |
| Compound 14 | Human Endothelial Cells | TNF-α-induced ICAM-1 | Most potent compound in series | [15][19] |
| 2-phenyl-4H-chromen-4-ones | RAW264.7 cells | NO Inhibition | Most compounds showed favorable activity |[16] |
Antioxidant Activity
Many chroman derivatives, particularly those with phenolic hydroxyl groups, are powerful antioxidants.[20] They function by scavenging free radicals, chelating metal ions, and interrupting lipid peroxidation chain reactions.[21] The antioxidant capacity of α-tocopherol (Vitamin E) is attributed to its chromanol ring.
Synthetic chroman derivatives have been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and NBT (nitro-blue tetrazolium) free radical scavenging methods.[3][22] One study reported that a 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one derivative exhibited potent superoxide radical scavenging activity.[3]
Table 3: Antioxidant Activity of Selected Chroman Derivatives
| Compound Class/ID | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 7-hydroxy-3-benzylidene-chroman-4-one | Superoxide (NBT) Scavenging | IC₅₀ | 10.6 µg/mL | [3] |
| 4-hydroxy-chromene-2-one derivatives | DPPH Scavenging | IC₅₀ | Compounds 2b, 6b, 2c, 4c most active | [21] |
| Twin-chromanol | Radical Scavenging | Rate Constants | Better scavenging than α-tocopherol | [20] |
| 6-methoxy-2H-chromenes | DPPH & FRAP | Antioxidant Activity | Both compounds tested showed activity |[23] |
Protocol: In Vitro Anticancer Activity Screening
The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity and screening anticancer compounds. The following is a generalized protocol based on its application in testing chroman derivatives.[6]
Protocol: Sulforhodamine B (SRB) Assay [6]
-
Cell Plating: Cancer cells (e.g., MCF-7) are plated in 96-well plates at an appropriate density and incubated to allow for attachment.
-
Compound Treatment: The synthesized chroman derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. A control group receives only the vehicle. The plates are incubated for a set period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B solution is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Quantification: The bound stain is solubilized with a Tris base solution. The absorbance (optical density) is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The GI₅₀ (concentration required for 50% inhibition of cell growth) is determined from dose-response curves.
Conclusion and Future Outlook
The chroman scaffold remains a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with compelling preclinical data in oncology, inflammation, and oxidative stress-related diseases. The ease of synthesis and the potential for creating large, diverse libraries through methods like multi-component reactions further enhance their appeal.
Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for the most potent compounds. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.[9][13] The continued exploration of the chroman chemical space is poised to deliver novel therapeutic agents to address significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes: Chroman 1 for Enhanced Cell Survival in In Vitro Applications
Introduction
Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3] It has emerged as a superior alternative to more traditional ROCK inhibitors, such as Y-27632, primarily in the field of stem cell research. Its primary application is to enhance the survival of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), especially during stressful events like single-cell dissociation (passaging), cryopreservation, and gene editing.[4] By inhibiting ROCK, this compound mitigates the anoikis (a form of programmed cell death) that typically occurs when cells lose their cell-cell and cell-matrix connections.
Mechanism of Action
The Rho/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.[3] Upon dissociation, hPSCs undergo stress that activates the small GTPase RhoA, which in turn activates its downstream effector, ROCK. Activated ROCK hyperphosphorylates myosin light chain, leading to increased actomyosin contractility, cytoskeletal tension, and ultimately, apoptosis.[3] this compound exerts its cytoprotective effects by directly inhibiting the kinase activity of ROCK1 and, more potently, ROCK2.[1][2][5] This inhibition prevents the downstream signaling cascade that leads to cell death, thereby promoting cell survival and improving cloning efficiency. This compound is noted for its high specificity, showing minimal off-target effects on other kinases at its effective concentration.
Key Advantages
-
High Potency: this compound is effective at a much lower concentration (typically 50 nM) compared to Y-27632 (10 µM).[4]
-
Superior Selectivity: It exhibits high selectivity for ROCK1 and ROCK2, with significantly fewer off-target effects compared to Y-27632, ensuring more reliable and specific experimental outcomes.[6]
-
Improved Efficacy: Studies have shown that this compound is approximately 25% more effective at improving hPSC survival after single-cell passaging than Y-27632.[4]
-
Component of CEPT Cocktail: this compound is a key component of the highly effective CEPT cocktail (this compound, Emricasan, Polyamines, and trans-ISRIB), a combination of small molecules designed to provide comprehensive cytoprotection for hPSCs and their differentiated derivatives.[5][7][8]
Quantitative Data Summary
The following tables summarize the inhibitory activity and recommended usage of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ Value |
| ROCK2 | 1 pM |
| ROCK1 | 52 pM |
| MRCK | 150 nM |
| PKA | >20,000 nM |
| AKT1 | >20,000 nM |
| Data sourced from multiple references.[1][2][5][7] |
Table 2: Recommended Concentrations for In Vitro Assays
| Application | Recommended Concentration | Typical Duration |
| hPSC Single-Cell Passaging | 50 nM | 24 hours |
| hPSC Cryopreservation & Thawing | 50 nM | 24 hours |
| Organoid Formation | 50 nM | 24 hours |
| Concentrations and durations are based on published protocols.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound from a lyophilized powder.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Determine Required Volume: Refer to the manufacturer's datasheet for the molecular weight of this compound. To prepare a 5 mM stock solution from 5 mg of this compound (MW: 436.50 g/mol ), you would add 2.29 mL of DMSO.[1]
-
Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the lyophilized this compound.
-
Dissolution: Cap the vial and mix thoroughly by vortexing or sonicating until the powder is completely dissolved. Gentle warming may aid dissolution.[9]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.[9]
Protocol 2: In Vitro Assay for this compound Efficacy on hPSC Survival
This protocol provides a method to quantify the cytoprotective effect of this compound on human pluripotent stem cells (hPSCs) following single-cell dissociation using a luminescence-based cell viability assay.
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel® or Laminin-521)
-
hPSC culture medium (e.g., StemFlex™, mTeSR™1)
-
Cell dissociation reagent (e.g., Accutase® or TrypLE™)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
This compound stock solution (from Protocol 1)
-
Y-27632 (as a control)
-
White, clear-bottom 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Plate Preparation: Coat a 96-well plate with the appropriate matrix according to the manufacturer's instructions.
-
Cell Dissociation: Aspirate the medium from a confluent plate of hPSCs and wash with PBS. Add the cell dissociation reagent and incubate until cells detach.
-
Cell Suspension: Gently pipette to create a single-cell suspension. Neutralize the dissociation reagent with culture medium and centrifuge to pellet the cells.
-
Cell Counting and Seeding: Resuspend the cell pellet in fresh hPSC medium. Count the cells and adjust the concentration to the desired density (e.g., 1 x 10⁵ cells/mL). Seed 100 µL of the cell suspension (10,000 cells) into each well of the prepared 96-well plate.
-
Treatment Groups: Prepare culture medium containing the following treatments:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (final concentration of 50 nM)
-
Y-27632 (final concentration of 10 µM)
-
-
Cell Treatment: Immediately after plating, add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for 24 hours under standard hPSC culture conditions (37°C, 5% CO₂).
-
Cell Viability Assessment: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the treatment groups to the vehicle control to determine the relative improvement in cell viability.
Visualizations
Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro hPSC survival assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 5. This compound | Rho-Kinases | Tocris Bioscience [tocris.com]
- 6. biorxiv.org [biorxiv.org]
- 7. rndsystems.com [rndsystems.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. captivatebio.com [captivatebio.com]
Application Notes and Protocols for Chroman 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman 1 is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2] It has emerged as a superior alternative to the commonly used ROCK inhibitor Y-27632, demonstrating greater potency and specificity. These characteristics make this compound a valuable tool for enhancing cell survival and function in a variety of cell culture applications, particularly in the field of human pluripotent stem cell (hPSC) research.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in cell culture.
Introduction
The culture of sensitive cell types, such as human pluripotent stem cells (hPSCs), is often challenged by poor viability, especially following single-cell dissociation, cryopreservation, and clonal expansion.[3] A key pathway contributing to this cell death is the ROCK signaling pathway, which, when activated by cellular stress, leads to apoptosis and inhibits cell attachment.[3] this compound potently inhibits both ROCK1 and ROCK2 isoforms, thereby mitigating these detrimental effects and significantly improving cell survival and recovery.[5][1][6] Furthermore, this compound is a critical component of the CEPT cocktail (this compound, Emricasan, Polyamines, and Trans-ISRIB), a combination of small molecules that provides comprehensive cytoprotection for hPSCs and their derivatives.[4][7]
Mechanism of Action
This compound is a potent inhibitor of ROCK1 and ROCK2.[5][1] The ROCK pathway is a downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates various substrates that regulate the actin cytoskeleton, leading to increased actomyosin contractility, membrane blebbing, and ultimately apoptosis in dissociated cells. By inhibiting ROCK, this compound prevents these downstream events, promoting cell survival and facilitating cell attachment.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in preventing apoptosis.
Quantitative Data Summary
This compound exhibits significantly higher potency and selectivity compared to other ROCK inhibitors like Y-27632.
| Parameter | This compound | Y-27632 | Reference |
| ROCK1 IC₅₀ | 52 pM | 71 nM | [4][8] |
| ROCK2 IC₅₀ | 1 pM | 46 nM | [1][4][8] |
| MRCK IC₅₀ | 150 nM | - | [1][2] |
| PKA IC₅₀ | >20,000 nM | - | [6] |
| AKT1 IC₅₀ | >20,000 nM | - | [6] |
| hPSC Survival Improvement (vs. Y-27632) | ~25% | - | [4] |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
Materials:
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
From the lyophilized powder, prepare a concentrated stock solution using DMSO. For example, to create a 5 mM stock solution from 5 mg of this compound, add 2.291 mL of DMSO.[9]
-
Ensure the compound is fully dissolved. This may require gentle vortexing or sonication.[9]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C for long-term storage.[5][9]
Application: Enhancing hPSC Survival During Routine Passaging
Materials:
-
Cultured hPSCs
-
Appropriate hPSC culture medium
-
This compound stock solution (e.g., 5 mM in DMSO)
-
Dissociation reagent (e.g., Accutase)
-
Coated culture plates
Protocol:
-
Warm the hPSC culture medium to 37°C.
-
Prepare the final working concentration of this compound in the culture medium. A final concentration of 50 nM is recommended. For a 1:100,000 dilution from a 5 mM stock, add 1 µL of stock to 100 mL of medium.
-
Dissociate the hPSCs into single cells using your standard protocol.
-
Resuspend the dissociated cells in the pre-warmed medium containing 50 nM this compound.
-
Plate the cells onto the coated culture plates.
-
Incubate the cells under standard culture conditions.
-
This compound is typically applied for the first 24 hours after passaging. The medium can be replaced with fresh medium without this compound after this period.
Workflow Diagram: Routine Passaging with this compound
Caption: Workflow for using this compound during hPSC passaging.
Application: Improving Post-Thaw Survival of Cryopreserved Cells
Materials:
-
Cryopreserved cells (e.g., hPSCs, neurons, cardiomyocytes)
-
Appropriate cell culture medium
-
This compound stock solution
-
Water bath at 37°C
Protocol:
-
Prepare the recovery medium by adding this compound to the appropriate cell culture medium to a final concentration of 50 nM.[3]
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed recovery medium.
-
Centrifuge the cells to pellet them and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh recovery medium containing this compound.
-
Plate the cells and incubate under standard conditions.
-
As with routine passaging, the medium can be replaced with fresh medium without this compound after 24 hours.
Application: Use in the CEPT Cocktail for Comprehensive Cytoprotection
This compound is a key component of the CEPT cocktail, which has been shown to dramatically improve cell viability in various applications, including single-cell cloning, genome editing, and organoid formation.[4][7]
CEPT Cocktail Components:
-
C hroman 1
-
E mricasan (a pan-caspase inhibitor)
-
P olyamines
-
T rans-ISRIB (an integrated stress response inhibitor)
Protocol:
-
Prepare a stock solution of the CEPT cocktail according to published protocols or commercially available kits.
-
Add the CEPT cocktail to the cell culture medium at the recommended dilution.
-
The CEPT cocktail is particularly beneficial for stressful applications such as:
-
Single-cell cloning: Improves the survival and clonal efficiency of individual cells.[4]
-
Gene editing: Enhances the recovery of edited cells.[4]
-
Organoid and Embryoid Body (EB) formation: Promotes the formation of higher quality structures with improved cell survival.[4][10]
-
Cryopreservation: Significantly improves the post-thaw viability of various cell types, including differentiated cells like cardiomyocytes and motor neurons.[6]
-
Logical Relationship Diagram: CEPT Cocktail Components
Caption: Components of the CEPT cocktail for cytoprotection.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability despite this compound use | - Suboptimal this compound concentration- Poor initial cell quality- Other sources of cellular stress | - Titrate this compound concentration (though 50 nM is robustly effective for hPSCs)- Ensure starting cell population is healthy- For highly stressful applications, consider using the full CEPT cocktail |
| Precipitation in stock solution | - Improper storage- Solvent evaporation | - Ensure stock solution is stored at -20°C or -80°C in tightly sealed tubes- If precipitation occurs, warm gently and vortex to redissolve before use |
| Observed off-target effects | - Unlikely at the recommended 50 nM concentration | - this compound is highly selective, but if off-target effects are suspected, confirm with appropriate controls and consider reducing the concentration or duration of exposure |
Conclusion
This compound is a powerful and versatile tool for modern cell culture, offering significant advantages in promoting cell survival and improving the efficiency of various protocols. Its high potency and selectivity make it a superior replacement for older ROCK inhibitors. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively harness the benefits of this compound to advance their work in basic research, drug development, and regenerative medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 4. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. biorxiv.org [biorxiv.org]
- 9. captivatebio.com [captivatebio.com]
- 10. WO2020077266A1 - Compositions and methods for cell culture - Google Patents [patents.google.com]
Application Notes and Protocols for Chroman 1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with exceptional selectivity for ROCK2. Its in vitro efficacy has generated significant interest in its therapeutic potential for a variety of diseases, including hypertension, glaucoma, and cancer. These application notes provide a summary of the currently available in vivo dosage information for this compound and related ROCK inhibitors to guide researchers in designing preclinical animal studies.
Quantitative Data Summary
Due to the limited availability of in vivo studies specifically for this compound, the following tables include data from a pharmacokinetic study in rats, alongside dosage information for other well-characterized ROCK inhibitors in various animal models of disease. This comparative data can serve as a valuable reference for dose-range finding studies with this compound.
Table 1: Pharmacokinetic Data for this compound in Rats
| Compound | Animal Model | Administration Route | Dosage (mg/kg) | Key Findings |
| This compound | Rat | Oral | 2 | Bioavailability: 35%, Half-life: 1 hour |
Table 2: In Vivo Efficacy Dosages of Other ROCK Inhibitors
| Compound | Animal Model | Disease Model | Administration Route | Dosage (mg/kg) | Frequency |
| Y-27632 | Mouse | Glaucoma | Topical (eye drops) | 10 mM solution | Not specified |
| Fasudil | Rat | Stroke | Intravenous | 10 | Not specified |
| SR3677 | Mouse | Alzheimer's Disease | Not specified | Not specified | Not specified |
| SLx-2119 | Mouse | Cancer (xenograft) | Oral | 60 | Daily |
Experimental Protocols
Protocol 1: Oral Administration of this compound for Pharmacokinetic Studies in Rats
This protocol is based on the reported pharmacokinetic study of this compound.
1. Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
2. Materials:
-
This compound
-
Vehicle (e.g., Carboxymethylcellulose [CMC-Na] solution, DMSO, PEG300, Corn oil). Note: The specific vehicle for the 2 mg/kg study was not detailed in the available literature. A common formulation for oral administration of hydrophobic compounds is a suspension in 0.5% CMC-Na.
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Syringes
-
Blood collection supplies (e.g., tubes with anticoagulant)
3. Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Formulation Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 0.5 mg/mL suspension in 0.5% CMC-Na for a 2 mg/kg dose in a 250g rat (dosing volume of 1 mL):
-
Weigh the required amount of this compound.
-
Triturate the powder with a small amount of 0.5% CMC-Na to form a paste.
-
Gradually add the remaining vehicle to the desired final volume and mix thoroughly.
-
-
-
Dosing:
-
Fast the rats overnight prior to dosing.
-
Weigh each rat to determine the exact volume of the this compound suspension to be administered.
-
Administer a single dose of 2 mg/kg of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Signaling Pathways and Experimental Workflows
ROCK Signaling Pathway
This compound is a potent inhibitor of the ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the key steps in conducting an in vivo pharmacokinetic study.
Application Notes and Protocols for Chroman 1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2] Its exceptional potency, particularly against ROCK2, and high selectivity over other kinases make it a valuable tool in cellular research and drug discovery.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS), with a primary focus on cell viability and cytoprotection assays.
This compound has demonstrated significant utility in promoting the survival of human pluripotent stem cells (hPSCs) during stressful manipulations such as single-cell dissociation and cryopreservation.[2] It is a key component of the CEPT cocktail, a combination of small molecules designed to enhance cell viability and genomic stability in culture.[3][4] The superior performance of this compound compared to the commonly used ROCK inhibitor Y-27632, in terms of both potency and specificity, makes it an ideal candidate for HTS campaigns aimed at identifying novel cytoprotective agents or investigating pathways regulated by ROCK signaling.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (pM) |
| ROCK1 | 52[1] |
| ROCK2 | 1[1] |
Table 2: Selectivity of this compound Against Other Kinases
| Kinase | IC₅₀ (nM) | Fold Selectivity (vs. ROCK2) |
| MRCK | 150[1] | >150,000 |
| PKA | >20,000[1] | >20,000,000 |
| AKT1 | >20,000[1] | >20,000,000 |
Table 3: Comparison of this compound and Y-27632 in hPSC Survival
| Compound | Effective Concentration | Relative Improvement in hPSC Survival |
| This compound | 50 nM[2] | ~25% greater than Y-27632[2] |
| Y-27632 | 10 µM[2] | - |
Signaling Pathways and Experimental Workflows
Caption: ROCK Signaling Pathway Inhibition by this compound.
References
Chroman 1: Application Notes and Protocols for its Role as a ROCK Inhibitor
Initial Assessment: Based on a comprehensive review of available scientific literature, it is important to clarify that Chroman 1 is a highly potent and selective ROCK (Rho-associated coiled-coil kinase) inhibitor, and not a fluorescent probe. Its primary application lies in the field of stem cell research, specifically in promoting the survival of dissociated human pluripotent stem cells (hPSCs). This document provides detailed application notes and protocols for its use as a ROCK inhibitor.
Introduction
This compound is a small molecule that exhibits exceptional potency and selectivity as an inhibitor of ROCK1 and ROCK2.[1][2][3][4] It is a crucial component in cell culture media, particularly for human pluripotent stem cells (hPSCs), where it significantly enhances cell viability and cloning efficiency, especially after single-cell dissociation.[1][4] This cytoprotective effect is achieved through the inhibition of the Rho/ROCK signaling pathway, which is often activated during cell dissociation and leads to apoptosis.
Mechanism of Action
This compound functions by inhibiting the activity of Rho-associated coiled-coil kinases (ROCK1 and ROCK2).[1][2][3][4][5] These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a central role in regulating the actin cytoskeleton, cell adhesion, and actomyosin contractility. By inhibiting ROCK, this compound prevents the hyperactivation of this pathway that occurs upon cell dissociation, thereby mitigating cellular stress and preventing apoptosis.[5]
Signaling Pathway
The primary signaling pathway affected by this compound is the RhoA/ROCK pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
References
Applications of Chroman 1 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), a key regulator of the actin cytoskeleton and various cellular processes, including apoptosis, cell proliferation, and differentiation.[1][2] In the field of neuroscience, this compound has emerged as a valuable tool, primarily for its profound ability to enhance the survival of human pluripotent stem cells (hPSCs) and their neuronal derivatives, such as neurons and brain organoids.[1][3] Its superior potency and selectivity compared to the commonly used ROCK inhibitor Y-27632 make it an invaluable reagent for a range of applications, from fundamental research to the development of cell-based therapies for neurological disorders.[3][4]
This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its role in promoting neuronal cell survival and its potential applications in neuroprotection and disease modeling.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (pM) |
| ROCK1 | 52[1][3][5] |
| ROCK2 | 1[1][3][5] |
Table 2: Selectivity of this compound Against Other Kinases
| Kinase | IC50 (nM) |
| MRCK | 150[1] |
| PKA | >20,000[1] |
| AKT1 | >20,000[1] |
Table 3: Comparison of this compound and Y-27632
| Feature | This compound | Y-27632 |
| Potency (ROCK2) | IC50 = 1 pM[1][3][5] | IC50 = 46 nM[5] |
| Effective Concentration | 50 nM[1][2] | 10 µM[2] |
| hPSC Survival Improvement | ~25% greater than Y-27632[3][5] | Standard |
| Off-Target Effects | No significant off-target kinase inhibition at 50 nM[1] | Known to have off-target effects at 10 µM[2] |
Table 4: Application of this compound in Neuronal Cell Survival
| Application | Cell Type | Improvement |
| Cryopreservation (as part of CEPT cocktail) | iPSC-derived Motor Neurons | ~63% improvement in survival compared to DMSO control |
Signaling Pathway
This compound exerts its pro-survival effects primarily through the inhibition of the ROCK signaling pathway. Upon dissociation or exposure to stress, neuronal cells activate the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to actomyosin contraction, membrane blebbing, and ultimately, apoptosis (programmed cell death). By inhibiting ROCK, this compound prevents these downstream events, thereby promoting cell survival.
Experimental Protocols
Protocol 1: Enhancing Survival of Dissociated Neuronal Cultures
This protocol describes the use of this compound to improve the viability of primary or iPSC-derived neurons upon single-cell dissociation for passaging or plating.
Materials:
-
This compound (stock solution in DMSO)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Dissociation reagent (e.g., Accutase or TrypLE)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Cell culture plates/dishes
-
Sterile conical tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare this compound supplemented medium: Aseptically add this compound to the pre-warmed neuronal culture medium to a final concentration of 50 nM.
-
Aspirate old medium: Carefully remove the culture medium from the neuronal culture vessel.
-
Wash cells: Gently wash the cells once with sterile PBS.
-
Dissociate cells: Add the dissociation reagent to the culture vessel and incubate at 37°C for the recommended time (typically 3-5 minutes). Gently tap the vessel to detach the cells.
-
Neutralize and collect cells: Add an equal volume of the this compound-supplemented medium to neutralize the dissociation reagent. Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a sterile conical tube.
-
Centrifuge cells: Centrifuge the cell suspension at 200 x g for 4 minutes.
-
Resuspend cells: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of the this compound-supplemented medium.
-
Count cells: Determine the viable cell concentration using a hemocytometer and Trypan Blue or an automated cell counter.
-
Plate cells: Seed the desired number of cells onto new culture plates pre-coated with an appropriate substrate (e.g., Poly-D-Lysine/Laminin).
-
Incubate: Culture the cells in a humidified incubator at 37°C and 5% CO2. The this compound-supplemented medium can be replaced with regular neuronal culture medium after 24 hours.
Protocol 2: Cryopreservation and Thawing of Neurons using the CEPT Cocktail
This protocol describes the use of the CEPT cocktail, which includes this compound, for the cryopreservation and subsequent thawing of neuronal cells to maximize post-thaw viability.
Materials:
-
CEPT Cocktail Components:
-
This compound (stock solution in DMSO)
-
Emricasan (pan-caspase inhibitor, stock solution in DMSO)
-
Polyamines (e.g., Polyamine Supplement, 1000x stock in water)
-
trans-ISRIB (Integrated Stress Response inhibitor, stock solution in DMSO)
-
-
Cryopreservation medium (e.g., Synth-a-Freeze or other commercially available freezing medium)
-
Neuronal culture medium
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
Water bath (37°C)
Procedure:
A. Cryopreservation:
-
Prepare CEPT-supplemented cryopreservation medium: On the day of use, supplement the cryopreservation medium with the CEPT cocktail to the following final concentrations:
-
This compound: 50 nM
-
Emricasan: 5 µM
-
Polyamines: 1x (e.g., 1:1000 dilution of a 1000x stock)
-
trans-ISRIB: 0.7 µM
-
-
Harvest and prepare cells: Follow steps 2-8 from Protocol 1 to obtain a single-cell suspension of neurons.
-
Resuspend in freezing medium: Centrifuge the cells and resuspend the pellet in the chilled CEPT-supplemented cryopreservation medium at a concentration of 2 x 10^6 to 1 x 10^7 cells/mL.
-
Aliquot: Dispense 1 mL of the cell suspension into each pre-chilled, labeled cryovial.
-
Freeze: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Long-term storage: Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.
B. Thawing:
-
Prepare CEPT-supplemented recovery medium: Add the CEPT cocktail to pre-warmed neuronal culture medium to the final concentrations listed in step A1.
-
Thaw cells: Quickly thaw a vial of frozen cells in a 37°C water bath until a small ice crystal remains.
-
Transfer cells: In a sterile hood, gently transfer the contents of the vial to a 15 mL conical tube containing 9 mL of the pre-warmed CEPT-supplemented recovery medium.
-
Centrifuge: Centrifuge the cells at 200 x g for 4 minutes.
-
Resuspend and plate: Aspirate the supernatant and gently resuspend the cell pellet in the CEPT-supplemented recovery medium. Plate the cells onto a pre-coated culture vessel.
-
Incubate: Culture the cells in a humidified incubator at 37°C and 5% CO2. The CEPT-supplemented medium can be replaced with regular neuronal culture medium after 24 hours.
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Dissolving and Using Chroman 1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the dissolution of Chroman 1 for use in biological experiments, particularly in cell culture applications. It includes information on its mechanism of action, preparation of stock and working solutions, and relevant signaling pathways.
Introduction
This compound is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3] It exhibits significantly greater potency for ROCK2 (IC50 ≈ 1 pM) compared to ROCK1 (IC50 ≈ 52 pM).[2][3] Due to its high selectivity and potency, this compound is superior to older ROCK inhibitors like Y-27632, showing fewer off-target effects at standard working concentrations.[1][4]
Its primary application is as a cytoprotectant, enhancing the survival of cells, especially human pluripotent stem cells (hPSCs), during stressful events such as single-cell dissociation, cryopreservation, and gene editing.[1][4][5] this compound is a key component of the CEPT cocktail, a combination of small molecules designed to maximize cell viability.[5]
Chemical Properties and Solubility
A summary of this compound's properties is presented below. Note that the molecular weight may vary depending on whether it is in its free base or salt form.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈N₄O₄ | [3][6] |
| Molecular Weight | 436.50 g/mol (free base) | [3][6] |
| Molecular Weight | 509.43 g/mol (as 2HCl salt) | |
| Appearance | White to pink solid | [6] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | ≥ 50 mg/mL (approx. 115 mM) | [1][6] |
| Solubility in Water | Up to 5 mM (for 2HCl salt form) | |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for up to 1 year | [3] |
Experimental Protocols
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a stock solution from lyophilized this compound powder. It is critical to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[3]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortexer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration. For calculations, use the molecular weight specified on the product's certificate of analysis. The table below provides volumes for common stock concentrations using the free base molecular weight (436.50 g/mol ).
-
Reconstitution: Add the calculated volume of DMSO to the vial of this compound.
-
Dissolution: Ensure the compound is completely dissolved. This may require gentle warming, vortexing, or sonication.[1][6] Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting: Dispense the concentrated stock solution into single-use aliquots in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][6]
-
Storage: Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3]
Table for Preparing Stock Solutions (MW = 436.50 g/mol ):
| Desired Stock Conc. | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |
| 1 mM | 2.291 mL | 11.455 mL |
| 5 mM | 0.458 mL | 2.291 mL |
| 10 mM | 0.229 mL | 1.145 mL |
| 50 mM | 0.046 mL | 0.229 mL |
Preparation of Working Solution
The stock solution must be further diluted in cell culture medium to the final working concentration. A typical working concentration for promoting hPSC survival is 50 nM.[1][4][6]
Procedure:
-
Thaw Stock: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a nanomolar working concentration accurately, perform a serial dilution.
-
Intermediate Dilution: Dilute the 10 mM stock solution 1:1000 in pre-warmed culture medium to create a 10 µM intermediate solution. (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Final Dilution: Dilute the 10 µM intermediate solution 1:200 in the final volume of culture medium to achieve a 50 nM working concentration. (e.g., add 5 µL of 10 µM solution to 995 µL of medium, or 500 µL to 99.5 mL of medium).
-
-
Mix and Use: Gently mix the final medium containing this compound. The medium is now ready for use in cell culture experiments, such as passaging or thawing cells.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-survival effect by inhibiting the ROCK signaling pathway. The small GTPase RhoA activates ROCK, which then phosphorylates various downstream substrates, including Myosin Light Chain (MLC).[7] This phosphorylation cascade leads to the assembly of actin-myosin filaments, resulting in cellular contraction, membrane blebbing, and ultimately, apoptosis.[4][5] This process is particularly pronounced when cells lose their matrix and cell-cell connections.
By potently inhibiting ROCK1 and ROCK2, this compound blocks this cascade, preventing the detrimental cytoskeletal changes and promoting cell survival.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from receiving lyophilized this compound to its application in cell culture.
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 5. Efficient and safe single-cell cloning of human pluripotent stem cells by using the CEPT cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captivatebio.com [captivatebio.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for Chroman Derivatives in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Chroman 1" is associated with a specific chemical entity, (3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide (CAS No. 1273579-40-0), a potent and selective ROCK inhibitor primarily utilized in stem cell research to enhance cell survival.[1][2][3] While this compound belongs to the chroman class of molecules, which are known for their antioxidant properties, there is a lack of specific data in the public domain regarding its efficacy in antioxidant activity assays.
This document will focus on a well-characterized and widely used chroman derivative, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) , as a representative example for demonstrating the application of chroman derivatives in antioxidant activity assays. Trolox, a water-soluble analog of vitamin E, is a standard antioxidant used for calibration in various antioxidant assays due to its well-defined radical-scavenging activity.[4]
The chroman ring system, particularly the hydroxyl group on the aromatic ring, is the key functional moiety responsible for the antioxidant activity of these compounds.[5] They act as antioxidants by donating a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction.
Data Presentation
The antioxidant capacity of a compound is often expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox. Another common metric is the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.
Table 1: Representative Antioxidant Activity Data for Trolox
| Assay | Parameter | Value | Units |
| ORAC | TEAC | 1.00 (by definition) | µM TE/µM |
| ABTS | TEAC | 1.00 (by definition) | µM TE/µM |
| DPPH | IC50 | ~45 | µM |
Note: The IC50 value for Trolox in the DPPH assay can vary depending on the specific experimental conditions.
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[6]
Materials:
-
Chroman derivative (e.g., Trolox)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of standard dilutions (e.g., 12.5, 25, 50, 100 µM).
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
-
Assay Procedure:
-
Pipette 150 µL of the fluorescein working solution into each well of the black 96-well plate.
-
Add 25 µL of either the Trolox standard, the test sample, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the test sample by comparing its net AUC to the Trolox standard curve. The results are expressed as Trolox Equivalents (TE).
-
Caption: Workflow for the ORAC antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
Chroman derivative (e.g., Trolox)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of Trolox and a series of standard dilutions.
-
-
Assay Procedure:
-
Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 20 µL of the Trolox standard, test sample, or solvent (for the blank) to the appropriate wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS•+ radical using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the TEAC (Trolox Equivalent Antioxidant Capacity) of the test sample from the standard curve.
-
Caption: Workflow for the ABTS antioxidant assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.[7]
Materials:
-
Chroman derivative (e.g., Trolox)
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare a stock solution of Trolox and a series of dilutions.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the Trolox standard, test sample, or solvent (for the blank) at various concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH antioxidant assay.
Signaling Pathways and Mechanisms
The primary mechanism of antioxidant action for chroman derivatives like Trolox is through hydrogen atom transfer (HAT). The hydroxyl group on the chroman ring donates a hydrogen atom to a free radical, neutralizing it and terminating the chain reaction of oxidation. The resulting chromanoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.
Caption: Mechanism of chroman antioxidant activity.
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. captivatebio.com [captivatebio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mahidol IR [repository.li.mahidol.ac.th]
- 7. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chroman 1 in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology has emerged as a powerful tool in biomedical research, providing more physiologically relevant three-dimensional (3D) models compared to traditional two-dimensional cell cultures.[1] The successful establishment and maintenance of organoid cultures, however, often face challenges with cell survival, particularly after dissociation into single cells for passaging or initial plating.[2][3] Anoikis, a form of programmed cell death initiated by the loss of cell-matrix interactions, is a major contributor to poor organoid formation efficiency.[1]
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are widely used to mitigate anoikis and enhance the survival of dissociated stem cells during the critical initial stages of organoid formation.[2][4] Chroman 1 is a highly potent and selective ROCK inhibitor that has demonstrated superiority over the commonly used Y-27632.[2][3] It exhibits greater efficacy at significantly lower concentrations and has fewer off-target effects.[2][3] This document provides detailed application notes and protocols for the use of this compound in various organoid models to improve culture initiation, survival, and overall organoid fitness.
Mechanism of Action: The Role of ROCK Inhibition in Organoid Formation
The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, and contraction.[2][4] Upon dissociation, single stem cells experience cellular stress and a disruption of cell-cell and cell-matrix adhesions, leading to the overactivation of the ROCK pathway. This hyperactivation results in actomyosin hypercontraction and ultimately triggers apoptosis.[3]
ROCK inhibitors, such as this compound, function by blocking the downstream effects of RhoA, thereby preventing the hypercontraction of the actin-myosin cytoskeleton. This inhibition of ROCK-mediated signaling promotes cell survival and facilitates the initial aggregation of cells, a crucial step in the self-organization process of organoid formation.[2][4] In intestinal organoids, for instance, ROCK inhibition has been shown to increase the viability of Lgr5+ stem cells and promote the budding of crypt-like structures.[4]
Below is a diagram illustrating the Rho/ROCK signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
This compound has been shown to be more potent and effective than the widely used ROCK inhibitor Y-27632 in promoting the survival of human pluripotent stem cells (hPSCs), which are often the source for generating organoids.[2] While direct quantitative comparisons in specific organoid models are emerging, the data from hPSCs provides a strong rationale for its use in organoid cultures.
| Parameter | Y-27632 | This compound | Reference |
| Potency (IC50) | [2] | ||
| ROCK1 | 71 nM | 52 pM | [2] |
| ROCK2 | 46 nM | 1 pM | [2] |
| Effective Concentration | 10 µM | 50 nM | [3] |
| hPSC Survival Improvement | Baseline | ~25% increase over Y-27632 | [2][3] |
| Off-Target Kinase Inhibition (at effective concentration) | Yes (e.g., PKC isoforms, PKN1/2) | Minimal | [2] |
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into common organoid culture workflows. It is recommended to optimize the concentration and duration of treatment for specific organoid types and applications.
Protocol 1: General Protocol for Establishing Organoids from Single Cells or Tissue Fragments
This protocol is applicable for initiating organoid cultures from dissociated single cells (e.g., from hPSCs or passaged organoids) or small tissue fragments.
Materials:
-
Organoid culture medium (specific to the organoid type)
-
Basement membrane extract (BME), such as Matrigel®
-
This compound (stock solution in DMSO)
-
Cell dissociation reagent (e.g., TrypLE™, Accutase™)
-
Culture plates (e.g., 24-well or 48-well plates)
-
Standard cell culture equipment
Procedure:
-
Preparation: Pre-warm the culture plate at 37°C. Thaw the BME on ice. Prepare the complete organoid culture medium.
-
Cell Preparation:
-
For single cells: Dissociate hPSCs or existing organoids into a single-cell suspension using a gentle cell dissociation reagent according to the manufacturer's protocol. Wash the cells with basal medium to remove the dissociation reagent and centrifuge to obtain a cell pellet.
-
For tissue fragments: Mince the tissue into small pieces (approximately 1-2 mm) in cold basal medium.
-
-
Resuspension in BME: Resuspend the cell pellet or tissue fragments in cold BME on ice. The cell density should be optimized for the specific organoid type.
-
Plating: Dispense droplets of the BME-cell suspension into the pre-warmed culture plate. Invert the plate and incubate at 37°C for 10-15 minutes to allow the BME to solidify.
-
Addition of this compound-supplemented Medium:
-
Prepare the complete organoid culture medium supplemented with this compound at a final concentration of 50 nM.
-
Gently add the this compound-supplemented medium to each well.
-
-
Incubation: Culture the organoids at 37°C and 5% CO2.
-
Medium Change: After 24-48 hours, replace the medium with fresh complete organoid culture medium without this compound. Subsequent medium changes should be performed every 2-3 days according to the specific organoid protocol.
Protocol 2: Using the CEPT Cocktail for Enhanced Organoid Formation
For particularly sensitive cell lines or to maximize organoid formation efficiency, this compound can be used as part of the CEPT cocktail, which also includes Emricasan, Polyamines, and trans-ISRIB.[5]
Materials:
-
This compound
-
Emricasan
-
Polyamine Supplement
-
trans-ISRIB
-
DMSO (for stock solutions)
-
Organoid culture medium
-
Standard organoid culture materials as in Protocol 1
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10,000x stock solution of this compound (0.5 mM) in DMSO.
-
Prepare a 10,000x stock solution of Emricasan (50 mM) in DMSO.
-
Prepare a 10,000x stock solution of trans-ISRIB (7 mM) in DMSO.
-
Prepare a 1,000x stock solution of Polyamine Supplement by reconstituting in sterile water.
-
Store all stock solutions at -20°C or -80°C.
-
-
CEPT Medium Preparation:
-
On the day of use, prepare the complete organoid culture medium.
-
Add this compound, Emricasan, and trans-ISRIB to the medium at a 1:10,000 dilution from the stock solutions.
-
Add the Polyamine Supplement at a 1:1,000 dilution from the stock solution.
-
The final concentrations will be: 50 nM this compound, 5 µM Emricasan, 0.7 µM trans-ISRIB, and 1x Polyamines.
-
-
Organoid Seeding: Follow steps 1-4 from Protocol 1 to prepare and plate the cells or tissue fragments in BME.
-
Addition of CEPT Medium: Gently add the freshly prepared CEPT-supplemented medium to each well.
-
Incubation and Medium Change: Incubate the cultures at 37°C and 5% CO2 for 24-48 hours. After this initial treatment, replace the CEPT medium with fresh complete organoid culture medium without the CEPT cocktail components. Continue with routine medium changes.
Troubleshooting and Considerations
-
Organoid Morphology: Prolonged exposure to ROCK inhibitors can sometimes interfere with normal morphogenesis and differentiation.[4] It is crucial to limit the treatment with this compound to the initial 24-48 hours of culture.
-
Cell Density: The optimal seeding density is critical for successful organoid formation and can vary between cell types. If organoid formation is inefficient, consider optimizing the number of cells seeded per BME dome.
-
BME Quality: The quality and protein concentration of the BME can significantly impact organoid growth. Use a batch of BME that has been validated for organoid culture.
-
Cryopreservation: The addition of this compound (or the CEPT cocktail) to the thawing medium can significantly improve the post-thaw viability of cryopreserved organoids.[6]
Conclusion
This compound is a powerful tool for enhancing the efficiency and robustness of organoid cultures. Its high potency and selectivity make it a superior alternative to older ROCK inhibitors. By incorporating this compound into the initial stages of organoid formation, researchers can improve cell survival, leading to more consistent and successful organoid generation for a wide range of applications in basic research, disease modeling, and drug development.
References
- 1. An Efficient Intestinal Organoid System of Direct Sorting to Evaluate Stem Cell Competition in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 4. j-organoid.org [j-organoid.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chroman 1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chroman 1. The information is presented in a question-and-answer format to directly address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a highly potent and selective inhibitor of Rho-associated kinase 2 (ROCK2). It is significantly more potent against ROCK2 (IC50 = 1 pM) than ROCK1 (IC50 = 52 pM). Its high selectivity makes it a valuable tool in research, particularly in studies involving the regulation of the actin cytoskeleton, cell adhesion, and motility. It is also used to improve cell survival, especially in pluripotent stem cells after cryopreservation, often as a component of a supplement cocktail known as CEPT.
Q2: What are the general solubility characteristics of this compound?
This compound is a lipophilic molecule and is generally considered poorly soluble in aqueous solutions. Its solubility is highly dependent on the solvent used. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but has very limited solubility in water. The dihydrochloride salt form of this compound shows improved solubility in water compared to the free base.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What is happening?
This is a common issue when working with compounds that are poorly soluble in water. When a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the this compound may precipitate out of the solution because the final concentration of the organic solvent is too low to keep it dissolved. This is a phenomenon known as "salting out" or precipitation due to a change in solvent polarity.
Q4: Can I dissolve this compound directly in my aqueous cell culture medium?
Directly dissolving this compound in aqueous media is generally not recommended and is likely to be unsuccessful due to its low aqueous solubility. It is best practice to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock into the final aqueous medium to the desired working concentration.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The solid this compound powder does not dissolve completely in the chosen solvent.
-
Visible particulate matter remains after vortexing or mixing.
Possible Causes:
-
Use of an inappropriate solvent.
-
The concentration of this compound is too high for the chosen solvent.
-
The quality of the solvent is poor (e.g., moisture-absorbing DMSO can reduce solubility).
Solutions:
-
Verify Solvent Choice: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.
-
Optimize Concentration: If the desired concentration is not dissolving, try preparing a more dilute stock solution.
-
Use Sonication or Gentle Warming: To aid dissolution, sonication is recommended. Gentle warming of the solution can also help, but be cautious to avoid degradation of the compound.
-
Use Fresh Solvent: Always use fresh, anhydrous DMSO to prepare your stock solution as DMSO can absorb moisture from the air, which can negatively impact the solubility of lipophilic compounds.
Issue 2: Precipitation Upon Dilution of Stock Solution
Symptoms:
-
A clear stock solution of this compound in DMSO becomes cloudy or forms a precipitate when diluted into an aqueous buffer or cell culture medium.
Possible Causes:
-
The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is too low to maintain the solubility of this compound.
-
The pH of the aqueous buffer is not optimal for this compound solubility.
Solutions:
-
Minimize the Volume of Stock Solution: Use a more concentrated stock solution to minimize the volume added to the aqueous medium. This will result in a lower final concentration of the organic solvent, but may still be sufficient to keep this compound in solution at lower working concentrations.
-
Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in the final aqueous solution can help to increase the solubility of this compound.
-
pH Adjustment: For some compounds, adjusting the pH of the final solution can improve solubility. The effect of pH on this compound solubility should be determined empirically.
-
Consider the Dihydrochloride Salt: If you are using the free base form of this compound, consider switching to the dihydrochloride salt, which has a higher aqueous solubility.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Form | Concentration | Notes |
| DMSO | Free Base | ≥ 50 mg/mL (~114.55 mM) | Sonication is recommended to aid dissolution. |
| 87 mg/mL (~199.31 mM) | Use fresh, anhydrous DMSO. | ||
| Dihydrochloride Salt | 100 mM | ||
| Water | Free Base | Insoluble | |
| Dihydrochloride Salt | 5 mM | ||
| Ethanol | Free Base | 2 mg/mL | |
| Corn Oil | Free Base | ≥ 3.25 mg/mL (7.45 mM) | Prepared from a DMSO stock solution. |
| PEG300/Tween-80/Saline | Dihydrochloride Salt | ≥ 1 mg/mL (1.96 mM) | Prepared from a DMSO stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (free base, MW: 436.50 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.365 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or buffer).
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous medium (e.g., cell culture medium)
-
Sterile tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium. For example, to prepare 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.
-
Add the calculated volume of the this compound stock solution to the aqueous medium.
-
Immediately mix the solution thoroughly by gentle vortexing or pipetting up and down to ensure homogeneity and minimize the risk of precipitation.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting precipitation.
Chroman 1 off-target effects in assays
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chroman 1 in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1] It demonstrates significantly higher potency for ROCK2 over ROCK1.[2][3] By inhibiting the ROCK pathway, this compound provides cytoprotective effects, particularly for human pluripotent stem cells (hPSCs) under stress, and influences the Wnt and TGF-beta/Smad pathways.[1] This mechanism is crucial for enhancing cell survival during procedures like single-cell passaging and cryopreservation.[4]
Q2: What are the known off-target effects of this compound?
This compound is recognized for its high selectivity, especially when compared to other ROCK inhibitors like Y-27632.[1][4] At its standard working concentration (e.g., 50 nM for hPSC culture), significant off-target kinase inhibition has not been observed.[1][5] While it can inhibit Myotonic Dystrophy Kinase-related CDC42-binding kinase (MRCK), it does so with much lower potency than for ROCK1 and ROCK2.[1][2][3]
Q3: How does this compound compare to other ROCK inhibitors like Y-27632?
This compound is both more potent and more selective than Y-27632.[1][4] It is effective at significantly lower concentrations, which helps to minimize the likelihood of off-target interactions.[4] Studies have shown that this compound can improve hPSC single-cell survival by approximately 25% more effectively than Y-27632.[1][4]
Troubleshooting Guides
Problem 1: Suboptimal Cell Survival After Passaging or Thawing
If you are experiencing lower than expected cell viability after passaging or thawing hPSCs with this compound, consider the following:
-
Concentration Optimization: While 50 nM is a commonly recommended starting concentration for hPSCs, the optimal concentration can be cell-line dependent.[1] Consider a dose-response experiment to determine the ideal concentration for your specific cells.
-
Combination with Other Reagents: The cytoprotective effects of this compound are significantly enhanced when used as part of the CEPT cocktail, which also includes Emricasan, Polyamines, and Trans-ISRIB.[5] Using this compound in combination with at least a pancaspase inhibitor like Emricasan can substantially improve cell survival.[6]
-
Duration of Treatment: For routine passaging, a 24-hour treatment with this compound is typically sufficient.[4] Ensure that the timing of its addition and removal is consistent.
Problem 2: Unexpected Cellular Phenotypes or Differentiation
While this compound is highly selective, unexpected cellular responses may arise from other experimental variables:
-
Basal Media and Substrate Conditions: The overall health and pluripotency of hPSCs are highly dependent on the culture system. Ensure that the basal media and substrate are optimized and consistent.
-
Long-term Culture Effects: Although this compound has been used for long-term serial single-cell propagation of hPSCs, it's crucial to regularly assess the genetic stability and pluripotency of your cell lines.[4]
-
Purity of this compound: Ensure the this compound used is of high purity (≥98%). Impurities could contribute to off-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity and recommended usage of this compound.
Table 1: Inhibitory Potency (IC50) of this compound against various kinases.
| Kinase | IC50 |
| ROCK2 | 1 pM[2][3] |
| ROCK1 | 52 pM[2][3] |
| MRCK | 150 nM[1][2][3] |
| PKA | >20,000 nM[1] |
| AKT1 | >20,000 nM[1] |
Table 2: Comparison of this compound and Y-27632.
| Feature | This compound | Y-27632 |
| Potency | High (pM range for ROCK1/2)[1][2][3] | Lower (nM range for ROCK1/2)[7] |
| Selectivity | High, minimal off-target effects at working concentrations.[1][4][5] | Lower, known to have off-target effects.[4] |
| Effective Concentration (hPSCs) | 50 nM[1][5] | 10 µM[4] |
Experimental Protocols
Protocol 1: Enhancing hPSC Survival During Single-Cell Passaging
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] Store at -20°C or -80°C.[3]
-
Cell Dissociation: Aspirate the culture medium and wash the hPSCs with DPBS. Add your preferred single-cell dissociation reagent and incubate until cells detach.
-
Neutralization and Plating: Neutralize the dissociation reagent with your basal culture medium. Centrifuge the cells and resuspend the pellet in fresh culture medium supplemented with 50 nM this compound.
-
Culture: Plate the cells onto a pre-coated culture vessel.
-
Post-Passaging Care: Culture the cells in the this compound-supplemented medium for 24 hours. After 24 hours, replace the medium with your standard culture medium without this compound.
Protocol 2: Apoptosis Assay to Evaluate Cytoprotective Effects
-
Cell Plating: Plate dissociated hPSCs in a multi-well plate in media containing 50 nM this compound and a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 24 hours.
-
Caspase-3/7 Activity Measurement: Use a commercially available caspase-3/7 activity assay (e.g., a luminescence-based assay) according to the manufacturer's instructions. This compound has been shown to inhibit caspase-3/7 activation.[3][8]
-
Data Analysis: Measure the luminescence or fluorescence as an indicator of apoptosis. Compare the signal from this compound-treated cells to the vehicle control.
Visualizations
Caption: this compound inhibits ROCK, preventing apoptosis in dissociated hPSCs.
Caption: Troubleshooting workflow for suboptimal cell survival with this compound.
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 5. captivatebio.com [captivatebio.com]
- 6. Improved Cell Survival and Differentiation of Human Pluripotent Stem Cells by Combining Small Molecules Chroman-1 and Emricasan | Technology Transfer [techtransfer.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Optimizing Chroman 1 concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Chroman 1 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3][4] Its primary mechanism is the inhibition of the ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and apoptosis (programmed cell death).[5] By inhibiting ROCK, particularly the ROCK2 isoform, this compound protects cells from dissociation-induced apoptosis and anoikis, making it a powerful cytoprotectant.[1][5][6]
Q2: What are the main applications for this compound?
This compound is predominantly used to enhance the survival and viability of cells in culture, especially sensitive cell types like human pluripotent stem cells (hPSCs).[1][5][7] Common applications include:
-
Improving cell survival during single-cell passaging or cloning.[1]
-
Enhancing post-thaw viability of cryopreserved cells.[5]
-
Facilitating complex culture techniques like gene editing and organoid formation.[1]
-
Use as a component in the CEPT cocktail for superior cytoprotection.[4][8]
Q3: How does this compound compare to other ROCK inhibitors like Y-27632?
This compound is significantly more potent and selective than the commonly used ROCK inhibitor Y-27632.[1][5] It exhibits picomolar inhibitory concentrations against ROCK kinases and has fewer off-target effects at its effective working concentration.[1][7][8] This allows for its use at much lower concentrations (e.g., 50 nM for this compound vs. 10 µM for Y-27632), reducing the risk of unintended experimental artifacts.[1][5]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[1][2][7][9]
-
Reconstitution: To prepare a concentrated stock solution (e.g., 5 or 10 mM), reconstitute the powder in fresh, high-quality DMSO.[1][2][7] Gentle warming or vortexing may be required to ensure it is fully dissolved.[1][7]
-
Storage: Store the lyophilized powder at -20°C for long-term stability (≥ 4 years).[9][10] Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][3][7] A stock solution stored at -80°C is typically stable for at least one year.[2][3]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to guide experimental design.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target Kinase | IC₅₀ Value | Reference |
| ROCK2 | 1 pM | [1][2][4][7] |
| ROCK1 | 52 pM | [1][2][4][7] |
| MRCK | 150 nM | [1][2][3][7] |
| PKA | >20,000 nM | [1][4][7] |
| AKT1 | >20,000 nM | [1][4][7] |
Table 2: Recommended Starting Concentrations for Cell Culture
| Application | Cell Type | Recommended Concentration | Typical Duration | Reference |
| Post-Passaging Survival | Human Pluripotent Stem Cells (hPSCs) | 50 nM | 24 hours | [1][5][7] |
| Post-Cryopreservation Recovery | hPSCs, Neurons, Cardiomyocytes | 50 nM | 24 hours | [5] |
| Single-Cell Cloning & Gene Editing Support | hPSCs | 50 nM | 24 hours | [1] |
Signaling Pathway Diagram
The diagram below illustrates the simplified ROCK signaling pathway and the point of inhibition by this compound. RhoA, activated by upstream signals, binds to and activates ROCK. ROCK then phosphorylates downstream targets like Myosin Light Chain (MLC), leading to actin-myosin contraction and apoptosis. This compound directly inhibits ROCK, preventing these downstream events.
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 6. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
How to prevent Chroman 1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Chroman 1 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
A1: this compound is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2] It is significantly more potent than the commonly used ROCK inhibitor Y-27632, with IC50 values of 52 pM for ROCK1 and 1 pM for ROCK2.[1][2][3] Its primary application in cell culture is to enhance the survival of dissociated human pluripotent stem cells (hPSCs), a critical step in single-cell cloning, gene editing, cryopreservation, and the generation of organoids.[1] It is often used as a component of the CEPT cocktail, which also includes Emricasan, Polyamines, and Trans-ISRIB, to significantly improve cell viability and expansion.[1][4][5][6]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: The precipitation of this compound in cell culture media is primarily due to its low aqueous solubility.[2] Key contributing factors include:
-
Physicochemical Properties: this compound is inherently poorly soluble in water.[2]
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[7][8]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[7]
-
Media Composition: Components within the cell culture medium, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[7][8][9]
-
Temperature Fluctuations: Changes in temperature, for instance, moving media from cold storage to a 37°C incubator, can alter the solubility of this compound.[8][9]
Q3: How can I visually identify this compound precipitation?
A3: Precipitation of this compound can be observed in several ways:
-
Visible Particles: You might see distinct crystalline structures or an amorphous solid in the culture vessel.[7]
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating the presence of fine, suspended particles.[7][8]
-
Microscopic Examination: Under a microscope, you may observe small, refractile particles that are not cellular debris.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.
Issue: Precipitation observed immediately after adding this compound to the media.
Potential Cause & Solution
-
Improper Dilution Technique:
-
Protocol: Avoid adding the highly concentrated DMSO stock of this compound directly to the full volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
-
High Final DMSO Concentration:
-
Protocol: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.[10] Higher concentrations of DMSO can be toxic to cells and may not be sufficient to maintain this compound solubility upon high dilution.
-
Issue: Precipitation observed after a period of incubation.
Potential Cause & Solution
-
Temperature-Dependent Solubility:
-
Protocol: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[11] Avoid cold shocks to the media containing this compound.
-
-
Interaction with Media Components:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | > 50 mg/mL (~115 mM) | [1][3] |
| DMSO | 87 mg/mL (~199 mM) | [2] |
| Water | Insoluble | [2] |
| Ethanol | 2 mg/mL | [2] |
Table 2: Recommended Working Concentrations for this compound
| Application | Recommended Final Concentration | Reference |
| hPSC Survival | 50 nM | [1] |
| Inhibition of Caspase-3/7 Activation in hPSCs | 50 nM | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Methodology:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3][11]
-
(Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][10]
-
Store the aliquots at -20°C or -80°C, protected from light.[2][3]
Protocol 2: Preparation of Working Solution and Addition to Cell Culture
Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture volume.
-
Step-wise Dilution: a. In a sterile tube, add a small volume of the pre-warmed cell culture medium (e.g., 100 µL). b. Add the calculated volume of the this compound stock solution to this small volume of media and mix gently by pipetting or brief vortexing. This creates an intermediate dilution. c. Add the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Gently swirl the culture vessel to ensure even distribution of this compound.
-
Immediately place the culture vessel back into the 37°C incubator.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as a ROCK inhibitor.
Experimental Workflow for Preventing Precipitation
Caption: Workflow for preparing and using this compound to prevent precipitation.
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. This compound | ROCK | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Chroman-X Cytotoxicity
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the cytotoxic effects of Chroman-X, a representative chroman derivative, at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Chroman-X at concentrations lower than expected based on the literature. What could be the cause?
A1: Several factors could contribute to this discrepancy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Ensure you are using the same cell line as cited in the literature. If not, you may need to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve Chroman-X (e.g., DMSO) can be toxic to cells at high concentrations. We recommend running a solvent control experiment, where cells are treated with the highest concentration of the solvent used in your Chroman-X dilutions.
-
Compound Stability: Chroman-X may degrade over time, or if improperly stored. Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to a compound. Maintain consistent cell culture practices to ensure reproducibility.
Q2: Our cell viability assay (e.g., MTT) results are inconsistent between experiments. How can we improve reproducibility?
A2: To improve the reproducibility of your cell viability assays, consider the following:
-
Consistent Seeding Density: Ensure that the same number of cells are seeded in each well. Uneven cell distribution can lead to variability.
-
Homogeneous Compound Distribution: After adding Chroman-X to the wells, mix thoroughly by gentle pipetting or by using a plate shaker to ensure even distribution of the compound.
-
Incubation Time: Use a consistent incubation time for both the compound treatment and the assay reagent (e.g., MTT).
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Q3: We are trying to determine if Chroman-X induces apoptosis or necrosis at high concentrations. Which assays are most suitable?
A3: To differentiate between apoptosis and necrosis, we recommend using a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is mediated by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
-
Morphological Analysis: Observing changes in cell morphology using microscopy can provide clues. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and chromatin condensation, while necrotic cells often swell and rupture.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Chroman-X on various cancer cell lines.
Table 1: IC50 Values of Chroman-X in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 33.5 |
| HepG2 | Liver Cancer | 55.2 |
Table 2: Effect of High Concentrations of Chroman-X on Apoptosis in A549 Cells (48h Treatment)
| Chroman-X Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 25 | 15.3 ± 2.1 | 5.8 ± 1.2 |
| 50 | 35.7 ± 3.5 | 18.2 ± 2.4 |
| 100 | 28.1 ± 2.9 | 45.6 ± 4.1 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for assessing cell viability based on the mitochondrial reduction of tetrazolium dye (MTT) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Chroman-X (and a solvent control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V-FITC/PI Apoptosis Assay
This protocol is for differentiating between live, apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Treat cells with Chroman-X in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Chroman 1 Degradation Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation profile of Chroman 1 under typical laboratory conditions. The information is presented in a question-and-answer format to directly address potential issues and inquiries during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound to ensure stability?
A1: To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines. As a powder, this compound is stable for up to 3 years when stored at -20°C.[1] When dissolved in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. These aliquots are stable for 1 year at -80°C or for 1 month at -20°C.[1]
Q2: What solvents are suitable for dissolving this compound, and are there any I should avoid?
A2: this compound is soluble in DMSO at concentrations up to 87 mg/mL (199.31 mM) and in ethanol at 2 mg/mL.[1] It is insoluble in water.[1] For cell culture applications, DMSO is the most commonly used solvent. It is important to use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q3: What are the likely degradation pathways for this compound under laboratory stress conditions?
A3: While specific degradation pathways for this compound are not extensively published, based on its chemical structure which includes a chroman core, an amide linkage, and an ether linkage, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The amide and ether linkages in the this compound molecule can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The chroman ring and other electron-rich parts of the molecule may be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially leading to the formation of photoproducts.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2] This technique allows for the separation and quantification of the intact this compound from its potential degradation products.[2]
Troubleshooting Guides
Problem: I am observing a decrease in the potency of my this compound stock solution over time.
-
Possible Cause 1: Improper Storage. Your stock solution may not be stored at the recommended temperature, or it may have undergone multiple freeze-thaw cycles.
-
Solution: Ensure that your stock solutions are stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1] Always aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
-
-
Possible Cause 2: Solvent Quality. The DMSO used to dissolve this compound may have absorbed moisture, affecting the compound's stability.
-
Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solutions.[1]
-
-
Possible Cause 3: Degradation due to experimental conditions. Your experimental setup (e.g., prolonged exposure to light, high temperatures, or incompatible reagents) might be causing the degradation of this compound.
-
Solution: Protect your samples from light, maintain appropriate temperature control, and ensure that all reagents used are compatible with this compound. Consider performing a forced degradation study to understand the stability of this compound under your specific experimental conditions.
-
Problem: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound samples.
-
Possible Cause: Degradation of this compound. The unexpected peaks are likely degradation products of this compound.
-
Solution: To confirm this, you can perform a forced degradation study on a known sample of this compound and compare the chromatograms. This will help you identify the retention times of the degradation products. Characterization of these degradation products can be achieved using techniques like LC-MS and NMR.
-
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C24H28N4O4 | [1] |
| Molecular Weight | 436.50 g/mol | [1][3] |
| CAS Number | 1273579-40-0 | [1][3] |
| Purity | ≥ 98.0% by LCMS | [3] |
| Physical Appearance | White to pink solid | [3] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 1 year at -80°C, 1 month at -20°C | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 87 mg/mL (199.31 mM) | [1] |
| Ethanol | 2 mg/mL | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
2. Stress Conditions:
- Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl to a final drug concentration of 1 mM. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH to a final drug concentration of 1 mM. Incubate at 60°C for 4 hours.
- Oxidative Degradation: Mix the this compound stock solution with 3% H2O2 to a final drug concentration of 1 mM. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 48 hours.
- Photodegradation: Expose a 1 mM solution of this compound in DMSO to a UV light source (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- Identify and quantify the degradation products.
- Elucidate the degradation pathways based on the identified products.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Plausible Degradation Pathways for this compound.
References
Overcoming resistance to Chroman 1 in cells
Welcome to the technical support center for Chroman 1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and overcoming potential cellular resistance to this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of AKT1, a key serine/threonine kinase in the PI3K/AKT signaling pathway. By binding to a pocket outside the active site, this compound locks the kinase in an inactive conformation, preventing the phosphorylation of its downstream targets and thereby inhibiting cell survival, proliferation, and growth.
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Several mechanisms can lead to acquired resistance to this compound. The most commonly observed are:
-
Upregulation of AKT1: An increase in the total expression of the drug target, AKT1, can dilute the inhibitory effect of this compound.
-
Activation of Bypass Pathways: Cells may compensate for the inhibition of AKT signaling by upregulating parallel survival pathways, such as the MAPK/ERK pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I confirm if my cells have developed resistance to this compound?
The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 curve compared to the parental (sensitive) cell line indicates the development of resistance. Further molecular analyses, as outlined in the troubleshooting guides, can then be used to identify the specific resistance mechanism.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Treated Cells
If you observe that a higher concentration of this compound is required to achieve the same level of growth inhibition, your cells may be developing resistance.
Troubleshooting Steps:
-
Confirm the IC50 Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both your suspected resistant line and the original parental line. A significant increase (e.g., >5-fold) in the IC50 value confirms resistance.
-
Assess Target Expression: Analyze the protein levels of AKT1 in both sensitive and resistant cells using Western blotting. A notable increase in AKT1 expression in the resistant line suggests target upregulation.
-
Investigate Bypass Pathways: Examine the activation status of key proteins in parallel signaling pathways, such as phospho-ERK (p-ERK) in the MAPK pathway, via Western blotting. Increased p-ERK levels in resistant cells, especially when treated with this compound, point towards the activation of a bypass mechanism.
-
Check for Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Reduced intracellular accumulation of the dye in resistant cells suggests increased activity of efflux pumps.
Quantitative Data Summary
The following tables present hypothetical data from experiments on a sensitive (Parental) and a this compound-resistant (Resistant) cancer cell line.
Table 1: this compound Sensitivity in Parental vs. Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 850 | 17 |
Table 2: Protein Expression and Activation in Parental vs. Resistant Cells
| Protein | Cell Line | Relative Expression/Activation (normalized to Parental) |
| Total AKT1 | Parental | 1.0 |
| Resistant | 4.5 | |
| Phospho-ERK (p-ERK) | Parental | 1.0 |
| Resistant | 3.8 | |
| P-glycoprotein (MDR1) | Parental | 1.0 |
| Resistant | 6.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-AKT1, anti-p-ERK, anti-MDR1) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound in the PI3K/AKT signaling pathway.
Validation & Comparative
A Comparative Guide to Chroman 1 and Trolox: Beyond the Chroman Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chroman 1 and Trolox, two compounds that share a common chroman chemical scaffold but diverge significantly in their primary biological functions and applications. While Trolox is a benchmark antioxidant used to measure the radical-scavenging capacity of other molecules, this compound is a highly specific and potent cell signaling inhibitor. This document elucidates these differences through a review of their mechanisms of action, quantitative performance data, and relevant experimental protocols.
Introduction: Two Molecules, Two Distinct Roles
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. Its ability to donate a hydrogen atom from the hydroxyl group on its chroman ring makes it an effective scavenger of free radicals.[1][2] This property has led to its widespread adoption as the reference standard in numerous antioxidant capacity assays, including TEAC (Trolox Equivalent Antioxidant Capacity), ORAC (Oxygen Radical Absorbance Capacity), and DPPH (2,2-diphenyl-1-picrylhydrazyl).[3][4][5] Consequently, the antioxidant power of other substances is often expressed in "Trolox Equivalents" (TE).
This compound , on the other hand, is primarily recognized and utilized as a potent and highly selective inhibitor of Rho-associated coiled-coil kinase (ROCK).[6][7] Its main application is in the field of stem cell research, where it promotes the survival and viability of human pluripotent stem cells (hPSCs), particularly during stressful events like single-cell dissociation (passaging) and cryopreservation.[8] While it provides significant "cytoprotection," this effect is not attributed to direct radical-scavenging but rather to the inhibition of specific apoptotic pathways.[6][7]
Currently, there is no published data quantifying the direct radical-scavenging activity of this compound using standard antioxidant assays. Therefore, a direct comparison of their antioxidant capacities is not feasible. This guide will instead compare their well-documented primary mechanisms of action and performance metrics within their respective applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and Trolox, reflecting their distinct functionalities.
Table 1: this compound - Potency as a ROCK Inhibitor
| Target Kinase | IC₅₀ (pM) | Selectivity | Primary Application |
| ROCK2 | 1 pM | >2000-fold vs. MRCK, PKA, AKT1 | Enhancement of hPSC survival |
| ROCK1 | 52 pM | >2000-fold vs. MRCK, PKA, AKT1 | Enhancement of hPSC survival |
Data sourced from studies on human pluripotent stem cells.[6][7]
Table 2: Trolox - The Standard for Antioxidant Capacity
| Assay | Role of Trolox | Measurement Unit |
| TEAC (ABTS Assay) | Reference Standard | Trolox Equivalents (TE) |
| ORAC Assay | Reference Standard | Trolox Equivalents (TE) |
| FRAP Assay | Reference Standard | Trolox Equivalents (TE) |
| DPPH Assay | Reference Standard | Trolox Equivalents (TE) |
Trolox serves as the benchmark against which the antioxidant capacity of unknown samples is quantified.[3][4]
Mechanisms of Action: A Tale of Two Pathways
The cytoprotective effects of this compound and the antioxidant activity of Trolox arise from fundamentally different molecular mechanisms.
Trolox: Direct Radical Scavenging Trolox acts as a classic chain-breaking antioxidant. It directly interacts with and neutralizes peroxyl and other free radicals by donating a hydrogen atom from the phenolic hydroxyl group on its chroman ring. This process converts the highly reactive free radical into a more stable, non-radical species and the Trolox molecule into a relatively stable phenoxyl radical, thus terminating the damaging chain reaction of oxidation.[1][2]
This compound: Inhibition of the ROCK Signaling Pathway this compound's cytoprotective effects are mediated by its potent inhibition of the ROCK signaling pathway. When cells, particularly stem cells, are dissociated, they undergo stress that activates the Rho/ROCK pathway, leading to hyperactivation of the actin-myosin cytoskeleton. This results in membrane blebbing and ultimately, apoptosis (programmed cell death).[8] By inhibiting ROCK, this compound prevents these downstream events, thereby promoting cell survival and attachment.[6][8] While this mitigates a form of cellular stress, it is a targeted pharmacological intervention rather than broad-spectrum antioxidant activity.
The distinct mechanisms of this compound and Trolox are illustrated in the diagram below.
Experimental Protocols: Measuring Antioxidant Capacity with Trolox
As Trolox is the standard for antioxidant capacity, this section details a typical protocol for the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical.
TEAC / ABTS Decolorization Assay Protocol
This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate stock solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should have a dark blue/green color.[9][10]
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[9]
-
Trolox Standard Solutions: Prepare a series of Trolox solutions of known concentrations (e.g., 0-1.0 mM) in buffer to generate a standard curve.
2. Assay Procedure:
-
Pipette a small volume (e.g., 10 µL) of the sample or Trolox standard into a microplate well or cuvette.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate for a defined period (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
The decrease in absorbance is proportional to the concentration of antioxidants in the sample.
3. Data Analysis:
-
Calculate the percentage inhibition of absorbance for each sample and standard compared to a blank (buffer only).
-
Plot the percentage inhibition versus the concentration for the Trolox standards to create a standard curve.
-
Determine the TEAC value of the sample by comparing its percentage inhibition to the Trolox standard curve. The result is expressed as µmol TE/g or µmol TE/mL of the sample.
The workflow for this common antioxidant assay is depicted below.
Conclusion
This compound and Trolox, despite their structural similarity, are not interchangeable and serve distinct purposes in biomedical research.
-
Trolox is a quintessential antioxidant . Its primary function is to directly scavenge free radicals, and it serves as the universal standard for quantifying the antioxidant capacity of various substances. Researchers should use Trolox when their objective is to measure or compare the intrinsic radical-scavenging properties of a compound or complex mixture.
-
This compound is a highly specialized ROCK inhibitor . Its value lies in its ability to potently and selectively block a specific signaling pathway that leads to apoptosis. This provides profound cytoprotective effects, particularly for sensitive cell types like hPSCs. Researchers should select this compound when the experimental goal is to enhance cell viability, survival, and recovery from cellular stress induced by processes like enzymatic dissociation or cryopreservation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 8. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 9. plant-stress.weebly.com [plant-stress.weebly.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of Chroman 1 and Other ROCK Inhibitors for Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Chroman 1 with other commonly used Rho-associated coiled-coil kinase (ROCK) inhibitors, including Y-27632, Thiazovivin, Fasudil, and GSK429286A. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific applications in human pluripotent stem cell (hPSC) culture and other related fields.
Introduction to ROCK Inhibitors in Stem Cell Culture
The culture of human pluripotent stem cells (hPSCs) is often challenged by poor cell survival, particularly following single-cell dissociation, a necessary step for many experimental procedures such as gene editing, clonal selection, and high-throughput screening. This phenomenon, known as dissociation-induced apoptosis, is largely mediated by the hyperactivation of the ROCK signaling pathway. ROCK inhibitors are small molecules that counteract this process, thereby significantly improving the viability and cloning efficiency of hPSCs. While Y-27632 has historically been the most widely used ROCK inhibitor, a new generation of more potent and selective compounds, such as this compound, has emerged.
Comparative Efficacy of ROCK Inhibitors
The following tables summarize the key performance indicators for this compound and its alternatives based on available experimental data.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of the compared ROCK inhibitors against the two isoforms of the ROCK enzyme, ROCK1 and ROCK2. Lower IC50 values indicate higher potency.
| Compound | ROCK1 IC50 | ROCK2 IC50 |
| This compound | 52 pM | 1 pM |
| Y-27632 | 71 nM | 46 nM |
| Thiazovivin | ~0.5 µM (cell-free assay) | ~0.5 µM (cell-free assay) |
| Fasudil | 0.33 µM (Ki) | 0.158 µM |
| GSK429286A | 14 nM | 63 nM |
Table 2: Efficacy in Promoting hPSC Survival
This table provides a summary of the reported effects of each ROCK inhibitor on the survival of dissociated hPSCs. The data is presented as a comparison to the widely used Y-27632 where available.
| Compound | Reported Efficacy in hPSC Survival | Typical Working Concentration |
| This compound | Improves cell survival by ~25% compared to Y-27632. [1][2] | 50 nM [3] |
| Y-27632 | Standard for comparison. | 10 µM[4] |
| Thiazovivin | A selective ROCK inhibitor alternative to Y-27632, typically used at a 5-fold lower concentration.[4] | 2 µM[4] |
| Fasudil | Showed similar or slightly higher growth rates for hPSCs compared to Y-27632 in a 7-day culture post-thawing.[5][6][7] | 10 µM[7] |
| GSK429286A | Enhances survival and cloning efficiency of hPSCs when dissociated to single cells.[8] | Not specified for hPSC culture |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams have been generated.
Caption: The ROCK signaling pathway, illustrating the central role of ROCK in mediating cell contraction and apoptosis, and the point of intervention for this compound and other ROCK inhibitors.
Caption: A generalized experimental workflow for comparing the efficacy of different ROCK inhibitors on hPSC survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro ROCK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of ROCK inhibitors using a biochemical assay.
-
Reagents and Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., a peptide derived from a known ROCK substrate like MYPT1)
-
ATP
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to assess cell viability by measuring the intracellular ATP levels, which is indicative of metabolically active cells.
-
Reagents and Materials:
-
hPSCs
-
Culture medium (e.g., mTeSR™1 or Essential 8™)
-
Dissociation reagent (e.g., Accutase® or TrypLE™)
-
ROCK inhibitors (this compound and alternatives)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Culture hPSCs to the desired confluency.
-
Dissociate the cells into a single-cell suspension.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined density (e.g., 5,000-10,000 cells/well) in culture medium containing the respective ROCK inhibitors at their optimal concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Cell viability is expressed as a percentage relative to the control group.
-
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Reagents and Materials:
-
hPSCs
-
Culture medium
-
Dissociation reagent
-
ROCK inhibitors
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Follow the same cell seeding and treatment procedure as described for the CellTiter-Glo® assay.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.
-
Gently mix the contents of the wells.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Caspase-3/7 activity is indicative of the level of apoptosis and can be normalized to cell number (determined by a parallel viability assay) or expressed as a fold-change relative to the control.
-
Conclusion
This compound demonstrates superior potency and selectivity as a ROCK inhibitor compared to the widely used Y-27632 and other alternatives. Its significantly lower IC50 values for both ROCK1 and ROCK2 translate to a more effective promotion of hPSC survival at much lower concentrations, which can minimize potential off-target effects. While other ROCK inhibitors like Thiazovivin and Fasudil also offer improvements in hPSC culture, the available data suggests that this compound provides a more robust and efficient solution for enhancing cell viability during critical experimental manipulations. For researchers seeking to optimize their hPSC workflows, this compound presents a compelling alternative to traditional ROCK inhibitors.
References
- 1. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Validating Chroman 1 Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chroman 1's bioactivity against other alternatives, supported by experimental data. We delve into its mechanism of action, performance in various cell lines, and detailed protocols for validation.
This compound has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), demonstrating significant advantages over the widely used inhibitor, Y-27632.[1][] Its primary mechanism of action involves the inhibition of ROCK1 and ROCK2, key regulators of the actin cytoskeleton, thereby influencing cell shape, motility, and survival.[3] This guide summarizes the current understanding of this compound's bioactivity and provides a framework for its validation in diverse cell line models.
Performance Comparison: this compound vs. Y-27632
Experimental data, primarily from studies on human pluripotent stem cells (hPSCs), consistently highlights the superior performance of this compound compared to Y-27632. This compound exhibits significantly higher potency, achieving comparable or greater cytoprotective effects at much lower concentrations.
| Feature | This compound | Y-27632 | References |
| Target | ROCK1 and ROCK2 | ROCK1 and ROCK2 | [1][3] |
| IC50 (ROCK1) | 52 pM | 71 nM | [1] |
| IC50 (ROCK2) | 1 pM | 46 nM | [1] |
| Effective Concentration (hPSCs) | 50 nM | 10 µM | [1][] |
| Cell Survival Improvement (hPSCs vs. Control) | ~25% greater than Y-27632 | Baseline for comparison | [1][] |
| Off-Target Effects | Minimal at effective concentrations | Inhibition of other kinases (e.g., PKC isoforms, PKN1/2) at effective concentrations | [1] |
Validated Bioactivity in Various Cell Lines
The primary application of this compound, as documented in the literature, is in the culture of human pluripotent stem cells (hPSCs), where it significantly enhances cell survival, particularly during single-cell dissociation.[1][] Beyond hPSCs, the CEPT cocktail, which includes this compound, has been shown to improve the post-cryopreservation survival of differentiated cells such as cardiomyocytes and motor neurons.[4]
While extensive studies on a broad range of cancer and normal cell lines are still emerging, the fundamental role of the ROCK pathway in cell proliferation, migration, and survival suggests the potential for this compound's bioactivity in these contexts. For instance, studies on related chromanone derivatives have indicated cytotoxic and anti-proliferative effects in various cancer cell lines, including colorectal, breast, prostate, and lung cancer cells.[5][6]
Experimental Protocols
To facilitate the validation of this compound in your specific cell lines of interest, we provide the following detailed experimental protocols.
Cell Viability Assay (MTT/WST-1 Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Y-27632 (for comparison)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Y-27632 in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. After incubation, remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
For WST-1 assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for ROCK Pathway Inhibition
This protocol allows for the assessment of this compound's inhibitory effect on the ROCK signaling pathway by measuring the phosphorylation of downstream targets.
Materials:
-
This compound
-
Y-27632
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-MYPT1, anti-phospho-MLC, anti-MLC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound or Y-27632 at desired concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a blotting membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for validating this compound bioactivity.
References
A Comparative Guide to Chroman 1 and Other Prominent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chroman 1, a novel and highly potent kinase inhibitor, with other established inhibitors in the field. The focus is on their inhibitory activity against Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of various cellular processes. All quantitative data is supported by experimental evidence to aid in informed decision-making for research and development.
Unveiling this compound: A Potent and Selective ROCK Inhibitor
This compound has emerged as a powerful research tool, demonstrating exceptional potency and selectivity for ROCK kinases.[1][2][3] It effectively inhibits both ROCK1 and ROCK2 isoforms at picomolar concentrations, making it significantly more potent than many existing inhibitors.[1][2][3] This high potency allows for its use at very low concentrations, minimizing potential off-target effects.[1][4]
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and other widely used ROCK inhibitors, including Y-27632, Thiazovivin, and Fasudil. This data provides a clear quantitative comparison of their potency against ROCK1 and ROCK2.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile |
| This compound | ROCK1 | IC50: 52 pM [1][3][4][5] | MRCK IC50: 150 nM [1][3][4] PKA IC50: >20,000 nM [1][4][5] AKT1 IC50: >20,000 nM [1][4][5] |
| ROCK2 | IC50: 1 pM [1][2][3][4][5] | ||
| Y-27632 | ROCK1 | IC50: 140-220 nM [3] Ki: 220 nM [6][7] | PKC Ki: 26 µM [5] PKA Ki: 25 µM [5] MLCK Ki: >250 µM [5] |
| ROCK2 | IC50: 140-220 nM [3] Ki: 300 nM [6][7] | ||
| Thiazovivin | ROCK | IC50: 0.5 µM [8][9][10][11][12] | Specific IC50 values for ROCK1 and ROCK2 are not readily available. |
| Fasudil (HA-1077) | ROCK1 | Ki: 0.33 µM [1][2] | PKA IC50: 4.58 µM [1][2] PKC IC50: 12.30 µM [1][2] PKG IC50: 1.650 µM [1][2] |
| ROCK2 | IC50: 0.158 µM - 1.9 µM [1][2][4][13] |
The Rho-ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK kinases in the Rho signaling pathway, which is a critical regulator of cell shape, motility, and contraction. Activation of RhoA by upstream signals leads to the activation of ROCK, which in turn phosphorylates downstream targets like Myosin Light Chain (MLC), ultimately leading to cellular contraction and stress fiber formation. Kinase inhibitors like this compound exert their effects by blocking the activity of ROCK, thereby inhibiting these downstream events.
Caption: The Rho-ROCK signaling pathway and the point of inhibition by this compound.
Experimental Methodologies
The determination of kinase inhibitor potency (IC50 values) is crucial for their characterization. A common method employed is the in vitro kinase activity assay.
General Kinase Activity Assay Protocol
This protocol outlines the general steps for determining the inhibitory activity of compounds against ROCK kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase (e.g., ROCK1 or ROCK2).
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Detection antibody specific for the phosphorylated substrate
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Plate Preparation: A 96-well plate is coated with the kinase substrate (e.g., recombinant MYPT1).
-
Enzyme and Inhibitor Incubation:
-
A dilution series of the test inhibitor is prepared.
-
The recombinant active ROCK enzyme is added to the wells of the substrate-coated plate.
-
The various concentrations of the inhibitor are then added to the respective wells. Control wells with no inhibitor (vehicle control) and no enzyme (background control) are also included.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to all wells. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Detection of Phosphorylation:
-
After incubation, the reaction is stopped, and the wells are washed to remove unbound reagents.
-
A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added to the wells and incubated.
-
Following another washing step, a secondary antibody conjugated to a reporter enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added and incubated.
-
-
Signal Generation and Measurement:
-
After a final wash, a substrate for the reporter enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
The reaction is stopped, and the signal in each well is measured using a plate reader.
-
-
Data Analysis: The signal intensity is proportional to the amount of phosphorylated substrate, which reflects the kinase activity. The data is plotted as kinase activity versus inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, is then calculated from this dose-response curve.
The workflow for a typical kinase inhibitor screening assay is depicted in the diagram below.
Caption: A generalized workflow for an in vitro kinase inhibitor assay.
Conclusion
This compound stands out as a highly potent and selective inhibitor of ROCK kinases, offering a significant advantage in potency over established inhibitors like Y-27632, Thiazovivin, and Fasudil. Its picomolar efficacy allows for the use of minimal concentrations in experimental settings, thereby reducing the likelihood of off-target effects and providing a more precise tool for studying the roles of ROCK signaling. This guide provides the necessary data and context for researchers to evaluate the suitability of this compound for their specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. stemcell.com [stemcell.com]
- 5. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thiazovivin | ROCK Inhibitor | Captivate Bio | Stem Cell Research [captivatebio.com]
- 9. Thiazovivin | Rho-Kinases | Tocris Bioscience [tocris.com]
- 10. bio-techne.com [bio-techne.com]
- 11. Thiazovivin | ROCK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of Chroman 1 Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chroman 1, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with the genetic approach of small interfering RNA (siRNA) for studying the Rho/ROCK signaling pathway. The information presented herein is supported by experimental data from various sources to assist in the design and interpretation of cross-validation studies.
Introduction
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for ROCK isoforms, particularly ROCK2.[1][2][3][4] It is widely used to enhance cell survival, especially of human pluripotent stem cells (hPSCs), following dissociation and cryopreservation.[5][6] Cross-validation of the effects of small molecule inhibitors with a genetic method like siRNA-mediated gene knockdown is a crucial step in target validation. This process helps to confirm that the observed phenotype is a direct result of inhibiting the intended target and not due to off-target effects of the compound. This guide outlines the comparative performance of this compound and ROCK1/2 siRNA and provides detailed protocols for their use in cross-validation experiments.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the performance of this compound and its common alternative, Y-27632, as well as the reported efficacy of siRNA-mediated knockdown of ROCK1 and ROCK2.
Table 1: Potency and Selectivity of ROCK Inhibitors
| Compound | Target | IC50 / Ki | Selectivity |
| This compound | ROCK1 | IC50: 52 pM | Highly selective for ROCK2 over ROCK1.[1][2][3][4] Exhibits >2000-fold selectivity for ROCK2 over a range of related kinases like MRCK, PKA, and AKT1. |
| ROCK2 | IC50: 1 pM | ||
| Y-27632 | ROCK1 | Ki: 220 nM | Non-isoform-selective.[1][7] |
| ROCK2 | Ki: 300 nM |
Table 2: Efficacy of siRNA-Mediated ROCK Knockdown
| Target | Cell Type | Knockdown Efficiency | Functional Outcome | Reference |
| ROCK1 | Glomerular Trabecular Meshwork (GTM-3) | ~95% protein reduction | 69% decrease in TGFβ2-induced PAI-1 secretion | [8] |
| ROCK2 | Glomerular Trabecular Meshwork (GTM-3) | ~90% protein reduction | Little to no effect on TGFβ2-induced PAI-1 secretion | [8] |
| ROCK1 & ROCK2 | Cultured Myometrial Cells | ~80% protein reduction | 51.2% reduction in pMYPT1 (Thr853) | [9] |
| ROCK1 & ROCK2 | Immortalized Microglia (IMG) | ~40.6% (ROCK1) & ~29% (ROCK2) mRNA reduction | Significant reduction in LPS-induced NF-κB nuclear translocation | [10][11] |
| ROCK2 | mIMCD3 & hTERT RPE-1 cells | Efficient knockdown confirmed by Western blot | Increased cilia incidence and length | [12][13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Rho/ROCK signaling pathway with the points of intervention for this compound and siRNA, and a typical experimental workflow for cross-validation.
Figure 1. Rho/ROCK signaling pathway showing inhibition by this compound and siRNA.
Figure 2. Workflow for cross-validation of this compound effects with siRNA.
Experimental Protocols
The following are generalized protocols for the cross-validation of this compound's effects on cell survival using ROCK1/2 siRNA. These should be optimized for your specific cell type and experimental conditions.
Protocol 1: siRNA-Mediated Knockdown of ROCK1 and ROCK2
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ROCK1, ROCK2, and negative control siRNAs (pre-designed and validated)
-
6-well plates
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNAs on ice. Briefly centrifuge the tubes to collect the contents at the bottom.
-
Prepare a 10 µM stock solution of each siRNA in RNase-free water.
-
For each well to be transfected, dilute 1 µl of the 10 µM siRNA stock into 100 µl of Opti-MEM I medium. For co-transfection of ROCK1 and ROCK2 siRNAs, use 1 µl of each.
-
-
Transfection Reagent Preparation:
-
For each well, dilute 5 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM I medium.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µl).
-
Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µl of siRNA-lipid complex to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest cells from a subset of wells to validate knockdown efficiency by Western blot or qRT-PCR for ROCK1 and ROCK2 protein or mRNA levels, respectively.
-
Phenotypic Assay: Proceed with the desired phenotypic assay (e.g., cell viability assay as described in Protocol 3).
Protocol 2: Treatment with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
6-well plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in 6-well plates at the desired density and allow them to adhere overnight.
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the final desired concentration (e.g., 50 nM).[5]
-
As a vehicle control, prepare medium with the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Phenotypic Assay: Proceed with the desired phenotypic assay.
Protocol 3: Cell Viability Assay (MTS Assay)
Materials:
-
Cells treated with siRNA or this compound in 96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Assay Preparation: At the end of the siRNA or this compound treatment period, ensure cells are in a 96-well plate format.
-
Reagent Addition: Add 20 µl of the MTS reagent to each well containing 100 µl of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Express the viability of treated cells as a percentage of the control (scrambled siRNA or vehicle-treated) cells.
-
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for investigating the function of the Rho/ROCK pathway. This compound offers a rapid and potent method for inhibiting ROCK activity with high selectivity, particularly for ROCK2. Its effects are dose-dependent and reversible. In contrast, siRNA provides a genetic approach to specifically reduce the expression of ROCK1 and/or ROCK2, which can be highly specific but may take longer to manifest and can sometimes result in incomplete knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 6. Improved Cell Survival and Differentiation of Human Pluripotent Stem Cells by Combining Small Molecules Chroman-1 and Emricasan | Technology Transfer [techtransfer.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Verification of Chroman 1 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chroman 1's performance against its common alternative, Y-27632, based on available experimental data. It includes a summary of quantitative findings, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: this compound vs. Y-27632
The following tables summarize the quantitative data comparing the efficacy and specificity of this compound and Y-27632, primarily from the foundational research by Chen et al., 2021.[1]
| Parameter | This compound | Y-27632 | Reference |
| ROCK1 IC₅₀ | 52 pM | 71 nM | [1] |
| ROCK2 IC₅₀ | 1 pM | 46 nM | [1] |
| MRCK IC₅₀ | 150 nM | Not Reported | [2] |
| PKA IC₅₀ | >20,000 nM | Not Reported | [3] |
| AKT1 IC₅₀ | >20,000 nM | Not Reported | [3] |
| Effective Concentration in hPSC Culture | 50 nM | 10 µM | [4] |
| Improvement in hPSC Single-Cell Survival (vs. Y-27632) | ~25% | - | [1][4] |
Table 1: Potency and Selectivity of this compound vs. Y-27632. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.
| Assay | Condition | Key Finding | Reference |
| hPSC Single-Cell Passaging | 24-hour treatment post-dissociation | This compound (50 nM) resulted in significantly higher numbers of live cells and fewer dead cells compared to Y-27632 (10 µM).[1][2] | [1] |
| Long-Term hPSC Culture (40+ passages) | 24-hour treatment with 50 nM this compound at each passage | Maintained normal karyotype, pluripotency marker expression, and differentiation capacity.[2][4] | [4] |
| Kinase Specificity Profiling | HotSpot kinase assay against 369 human kinases | At its effective concentration (50 nM), this compound only significantly inhibited ROCK1/2. At its effective concentration (10 µM), Y-27632 showed significant off-target inhibition of kinases such as PKCη, PKCε, PKCδ, PKN1, PKN2, and PRKX.[2] | [2] |
| Apoptosis Inhibition | Post-dissociation of hPSCs | The combination of this compound and Emricasan (a pan-caspase inhibitor) showed superior reduction in caspase-3/7 activation compared to either compound alone.[1] | [1] |
Table 2: Summary of Experimental Findings Comparing this compound and Y-27632.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Y-27632.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound and Y-27632 in desired concentrations
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and Y-27632 in DMSO and then in kinase buffer.
-
Add a fixed amount of the respective recombinant ROCK enzyme to each well of a 384-well plate.
-
Add the diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Human Pluripotent Stem Cell (hPSC) Single-Cell Survival Assay
This protocol outlines the steps to assess the cytoprotective effects of this compound and Y-27632 on hPSCs after single-cell dissociation.
-
Cell Culture and Dissociation:
-
Culture human pluripotent stem cells (e.g., WA09) on a suitable matrix (e.g., vitronectin) in a chemically defined medium (e.g., E8 medium).
-
When cells reach optimal confluency, aspirate the medium and wash with DPBS.
-
Add a single-cell dissociation reagent (e.g., Accutase) and incubate until cells detach.
-
Gently pipette to create a single-cell suspension.
-
-
Treatment and Plating:
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
Count the cells and adjust the concentration for plating.
-
Divide the cell suspension into three treatment groups:
-
Control (vehicle, e.g., DMSO)
-
This compound (50 nM)
-
Y-27632 (10 µM)
-
-
Plate the cells at a low density (e.g., 10,000 cells/cm²) in pre-coated multi-well plates.
-
-
Viability and Apoptosis Assessment (24 hours post-plating):
-
Cell Viability (CellTiter-Glo® Assay):
-
Add CellTiter-Glo® reagent to each well.
-
Incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP, which indicates the number of viable cells.
-
Measure luminescence using a plate reader.
-
-
Apoptosis (Caspase-3/7 Activation Assay):
-
Add a reagent that contains a substrate for activated caspase-3 and -7, which upon cleavage by the active caspases, releases a fluorescent molecule.
-
Incubate and measure the fluorescence intensity. An increase in fluorescence indicates a higher level of apoptosis.
-
-
Live/Dead Cell Staining:
-
Stain cells with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Image the wells using a fluorescence microscope and quantify the number of live and dead cells.
-
-
Mandatory Visualization
ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) pathway plays a crucial role in regulating the actin cytoskeleton. Dissociation-induced stress in hPSCs leads to the activation of RhoA, which in turn activates ROCK. Activated ROCK phosphorylates downstream targets, leading to actomyosin contraction and ultimately apoptosis. ROCK inhibitors like this compound and Y-27632 block this pathway, promoting cell survival.
Caption: ROCK signaling pathway and points of inhibition.
Experimental Workflow for hPSC Survival Assay
This diagram illustrates the general workflow for comparing the efficacy of this compound and Y-27632 in promoting hPSC survival after single-cell dissociation.
Caption: Workflow for comparing ROCK inhibitors on hPSC survival.
References
- 1. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 4. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
Comparative Analysis of Chroman 1 and Resveratrol in Anti-Inflammatory Models
An Objective Guide for Researchers and Drug Development Professionals
Section 1: Overview of Mechanisms of Action
Resveratrol: A natural polyphenol, Resveratrol is known to exert its anti-inflammatory effects through multiple mechanisms.[1][2][3] It can modulate various signaling pathways involved in the inflammatory response, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[1][4][5] Additionally, Resveratrol has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) and activate sirtuin 1 (SIRT1), which also contributes to the downregulation of inflammatory responses.[1][6]
Chroman 1: this compound is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), specifically ROCK2.[7][8] Its primary established role is in enhancing the survival of human pluripotent stem cells (hPSCs) during dissociation and cryopreservation.[7][8] While not extensively studied in classical inflammatory models, the inhibition of the ROCK pathway is known to have anti-inflammatory implications. The ROCK pathway is involved in regulating endothelial barrier function, leukocyte migration, and the production of inflammatory mediators. Therefore, by inhibiting ROCK, this compound has a theoretical basis for exerting anti-inflammatory effects.
Section 2: Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of Resveratrol in a common in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Currently, comparable quantitative data for this compound in this model is not available in the literature.
| Compound | Model System | Target | Metric | Value | Reference |
| Resveratrol | LPS-stimulated RAW 264.7 macrophages | IL-6 | IC50 | 17.5 ± 0.7 µM | [9] |
| LPS-stimulated RAW 264.7 macrophages | TNF-α | IC50 | 18.9 ± 0.6 µM | [9] | |
| LPS-stimulated RAW 264.7 macrophages | IL-10 | IC50 | 14.2 ± 1.9 µM | [9] | |
| LPS-stimulated RAW 264.7 macrophages | NO, PGE2, iNOS, COX-2, TNF-α, IL-1β | Inhibition | Significant inhibition at 1, 5, and 10 µM | [6] | |
| This compound | N/A | N/A | N/A | Data not available |
IC50: Half-maximal inhibitory concentration; IL: Interleukin; TNF-α: Tumor Necrosis Factor-alpha; NO: Nitric Oxide; PGE2: Prostaglandin E2; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.
Section 3: Detailed Experimental Protocols
This section outlines a typical experimental protocol used to assess the anti-inflammatory effects of compounds like Resveratrol in an in vitro model. This protocol can be adapted to evaluate the potential anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Setup: Cells are seeded in 6-well plates at a density of 5x10^5 cells/ml and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Resveratrol at 6.25, 12.5, 25 µM) and incubated for 2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 500 ng/ml to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.
-
Incubation: The cells are incubated for an additional 12-24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove any cellular debris. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the mean ± standard deviation. The IC50 values are calculated by non-linear regression analysis.
Section 4: Signaling Pathways and Experimental Workflow
Signaling Pathways in Inflammation
The following diagram illustrates the NF-κB signaling pathway, a central regulator of inflammation, and highlights the known inhibitory point of Resveratrol. The potential, yet unconfirmed, point of action for a ROCK inhibitor like this compound is also indicated.
Caption: NF-κB signaling pathway and points of intervention.
Experimental Workflow for Compound Comparison
The following diagram outlines a standardized workflow for comparing the anti-inflammatory efficacy of test compounds.
Caption: Workflow for comparing anti-inflammatory compounds.
Section 5: Summary and Future Directions
Resveratrol is a well-characterized anti-inflammatory agent that acts on multiple signaling pathways, with a significant amount of in vitro and in vivo data supporting its efficacy.[1][3] In contrast, this compound is a potent ROCK2 inhibitor with a primary, established role in stem cell research.[7][8]
While the inhibition of the ROCK pathway by this compound suggests a potential anti-inflammatory role, there is a clear need for direct experimental validation. Future studies should aim to:
-
Evaluate the efficacy of this compound in established in vitro inflammatory models, such as LPS-stimulated macrophages, to determine its effect on pro-inflammatory cytokine production.
-
Conduct direct, head-to-head comparative studies of this compound and Resveratrol in the same experimental systems to accurately assess their relative potency and efficacy.
-
Investigate the detailed molecular mechanisms through which ROCK inhibition by this compound may modulate inflammatory signaling pathways.
This research will be crucial to determine if this compound can be repurposed as a novel anti-inflammatory therapeutic agent.
References
- 1. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Anti-inflammatory and Antiviral Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Chroman 1 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ROCK inhibitor Chroman 1 and its analogs, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools and potential therapeutic agents.
This compound has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), a key regulator of the actin cytoskeleton involved in various cellular processes. Its high affinity, particularly for ROCK2, has made it a valuable tool in stem cell research and a person of interest in drug discovery programs targeting diseases such as hypertension, glaucoma, and cancer. This guide offers a comparative analysis of this compound and its analogs, alongside other common ROCK inhibitors, to provide a comprehensive overview of their performance based on available experimental data.
Performance Comparison of ROCK Inhibitors
The inhibitory activity of this compound and its analogs against ROCK kinases, as well as other related kinases, has been evaluated in various studies. The data presented below summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency and selectivity.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | MRCK IC50 (nM) | PKA IC50 (nM) | ppMLC IC50 (nM) | Reference |
| This compound ((S)-enantiomer) | 0.052 | 0.001 | 150 | >20000 | <4 | [1] |
| (R)-enantiomer of this compound | - | 0.007 | 8640 | >20000 | 43 | [2] |
| Analog 11a | - | <0.001 | 1275 | 9600 | <4 | [2] |
| Analog 11b | - | 0.030 | >20000 | >20000 | 411 | [2] |
| Analog 11c | - | <0.001 | 160 | 4000 | <4 | [2] |
| Analog 11d | - | <0.001 | 550 | 12000 | <4 | [2] |
| Y-27632 | 220 | 26 | - | - | - | |
| Fasudil | 1900 | 450 | - | - | - |
Note: A lower IC50 value indicates higher potency. The data for this compound and its analogs are primarily from "Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors" by Chen et al., 2011. Data for Y-27632 and Fasudil are compiled from various sources for general comparison. The ppMLC assay is a cell-based assay measuring the phosphorylation of myosin light chain, a downstream target of ROCK.
Structure-Activity Relationship of this compound Analogs
The development of this compound analogs has provided insights into the structure-activity relationship (SAR) for ROCK inhibition. The core chroman-3-amide scaffold is crucial for activity. Modifications at different positions of the chroman ring and the amide substituent have been explored to optimize potency and selectivity.
For instance, the (S)-enantiomer of this compound is significantly more potent than the (R)-enantiomer, highlighting the stereospecificity of the interaction with the ROCK kinase domain. Analogs with modifications on the phenyl ring of the amide substituent have shown varied potencies, indicating that this region is important for binding.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogs.
In Vitro Kinase Inhibition Assay (HTRF)
This assay is used to determine the in vitro potency of compounds against purified ROCK enzymes. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE STK S2 assay.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
HTRF KinEASE STK S2 kit (including STK2 substrate, anti-STK-antibody-Cryptate, and Streptavidin-XL665)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and its analogs)
-
384-well low volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase, STK2 substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents (a mixture of anti-STK-antibody-Cryptate and Streptavidin-XL665 in EDTA-containing buffer).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
Calculate the ratio of the two fluorescence signals and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This assay measures the ability of a compound to inhibit ROCK activity within a cellular context by quantifying the phosphorylation of Myosin Light Chain (MLC), a downstream substrate of ROCK.
Materials:
-
A suitable cell line (e.g., A7r5 rat smooth muscle cells)
-
Cell culture medium and supplements
-
Serum (for stimulating ROCK activity)
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated MLC (pMLC)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Starve the cells in a low-serum medium to reduce basal ROCK activity.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Stimulate the cells with a ROCK activator (e.g., serum or LPA) for a short period.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against pMLC.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of pMLC staining per cell.
-
Determine the IC50 values by plotting the pMLC signal against the compound concentration.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: The ROCK signaling pathway, illustrating upstream activation, ROCK's central role, and downstream effects on the actin cytoskeleton.
Caption: Workflow for a typical in vitro HTRF kinase inhibition assay.
References
A Head-to-Head Comparison of Chroman 1 and Y-27632 in Pluripotent Stem Cell Research
A detailed analysis of two prominent ROCK inhibitors, Chroman 1 and the standard-of-care drug Y-27632, reveals significant differences in potency, specificity, and efficacy in the context of human pluripotent stem cell (hPSC) applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform the selection of the optimal Rho-associated coiled-coil kinase (ROCK) inhibitor for their research needs.
This compound, a novel and highly potent ROCK inhibitor, has emerged as a superior alternative to the widely used Y-27632 for enhancing the survival of hPSCs, particularly during single-cell dissociation and cryopreservation.[1][2][3] Experimental evidence demonstrates that this compound exhibits significantly higher potency and selectivity for ROCK isoforms, leading to improved cytoprotective effects at much lower concentrations and with fewer off-target effects compared to Y-27632.[1][4][5]
Data Presentation
The following tables summarize the key quantitative data comparing the performance of this compound and Y-27632.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 |
| This compound | ROCK1 | 52 pM[1][4] |
| ROCK2 | 1 pM[1][4] | |
| Y-27632 | ROCK1 | 71 nM[1][4] |
| ROCK2 | 46 nM[1][4] |
Table 2: Efficacy in Human Pluripotent Stem Cell (hPSC) Survival
| Compound | Concentration | Application | Outcome |
| This compound | 50 nM | Routine hPSC Passaging | ~25% improvement in cell survival over Y-27632[1][4] |
| Y-27632 | 10 µM | Routine hPSC Passaging | Standard of care[3][6] |
Table 3: Kinase Specificity and Off-Target Effects
| Compound | Concentration | Off-Target Kinases Inhibited (<10% of normal activity) |
| This compound | 50 nM | None identified in a panel of 369 human kinases[1] |
| Y-27632 | 10 µM | PKCη (PRKCH), PKCε (PRKCE), PKCδ (PRKCD), PKN1, PKN2, PRKX[1] |
Mandatory Visualization
Caption: The Rho/ROCK signaling pathway, a key regulator of cytoskeletal dynamics.
Caption: A generalized experimental workflow for comparing inhibitor efficacy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and the methodology described in Chen et al., 2021.[1]
-
Cell Plating:
-
Culture human pluripotent stem cells (hPSCs) under standard feeder-free conditions.
-
Dissociate hPSCs into single cells using a suitable non-enzymatic dissociation reagent.
-
Plate the cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background measurements.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Y-27632 in DMSO.
-
Add this compound to the final concentration of 50 nM and Y-27632 to the final concentration of 10 µM to the respective wells.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Apoptosis Assay (Caspase-3/7 Green Detection Reagent)
This protocol is based on the general use of Caspase-3/7 Green Detection Reagent.
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
Staining:
-
Prepare a working solution of the Caspase-3/7 Green Detection Reagent in the appropriate culture medium or buffer at the recommended concentration (typically 2-5 µM).
-
Add the staining solution directly to the cells in the 96-well plate.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with standard FITC/GFP filter sets.
-
Apoptotic cells will exhibit bright green fluorescent nuclei.
-
Quantify the number of green fluorescent cells relative to the total number of cells (e.g., using a nuclear counterstain like Hoechst 33342) to determine the percentage of apoptotic cells.
-
In Vitro Kinase Inhibition Assay (HotSpot™ Assay Platform)
The HotSpot™ kinase assay is a radioisotope-based filter binding assay used to determine the inhibitory activity of compounds against a panel of kinases. The general principle involves:
-
Reaction Setup:
-
A reaction mixture is prepared containing the specific kinase (ROCK1 or ROCK2), a suitable substrate, and ATP (including radiolabeled ³³P-ATP).
-
This compound or Y-27632 is added at various concentrations to the reaction mixtures.
-
-
Kinase Reaction:
-
The reaction is initiated by the addition of a metal cofactor (e.g., MgCl₂) and incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
-
Termination and Detection:
-
The reaction is stopped by the addition of an acid.
-
The phosphorylated substrate is captured on a filter membrane, while the unreacted ³³P-ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
The IC50 values are then calculated from the dose-response curves.[1]
-
References
A Comparative Guide to Chroman 1: Replicating Key Experiments
Chroman 1 has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), demonstrating significant advantages over other commercially available alternatives in cellular research, particularly in the culture of human pluripotent stem cells (hPSCs). This guide provides a comprehensive comparison of this compound with other ROCK inhibitors, supported by experimental data from published literature, and offers detailed protocols for replicating key experiments.
Mechanism of Action
This compound is a potent inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3] It functions by binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the ROCK signaling pathway plays a crucial role in promoting cell survival and preventing apoptosis, especially in dissociated hPSCs.[1][4] The Rho/ROCK pathway is a central regulator of the actin cytoskeleton, and its inhibition by this compound helps to alleviate cellular stress and improve the viability of single cells in culture.
Comparative Performance Data
Published studies consistently demonstrate the superior potency and selectivity of this compound compared to the widely used ROCK inhibitor, Y-27632.
| Compound | Target | IC50 |
| This compound | ROCK1 | 52 pM [1][2][5] |
| ROCK2 | 1 pM [1][2][3][5] | |
| MRCK | 150 nM[1][2][3] | |
| PKA | >20000 nM[1] | |
| AKT1 | >20000 nM[1] | |
| Y-27632 | ROCK1 | 71 nM [5] |
| ROCK2 | 46 nM [5] |
Table 1: Comparative IC50 values of this compound and Y-27632 against ROCK and other kinases. A lower IC50 value indicates higher potency.
This compound exhibits significantly lower IC50 values for both ROCK1 and ROCK2 compared to Y-27632, indicating much higher potency.[5] Furthermore, this compound shows greater than 2000-fold selectivity for ROCK2 over a range of related kinases, highlighting its specificity and minimizing potential off-target effects.[1] In functional assays, this compound has been shown to be approximately 25% more effective at improving hPSC single-cell survival compared to Y-27632.[4]
Experimental Protocols
To prepare a concentrated stock solution of this compound, follow these steps:
-
Start with lyophilized this compound powder.
-
Reconstitute the powder in dimethyl sulfoxide (DMSO) to a desired stock concentration, typically 1 mM, 5 mM, or 10 mM.[1] For example, to generate a 5 mM stock solution from 5 mg of this compound, add 2.291 mL of DMSO.[1][6]
-
Ensure the compound is completely dissolved by gentle warming, vortexing, or sonication.[1][6]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.[1][2][3]
For enhancing the survival of dissociated hPSCs during routine passaging, this compound is typically used at a final concentration of 50 nM in the cell culture medium.[1][4]
-
Dissociate hPSCs into single cells using an appropriate reagent (e.g., Accutase).
-
Resuspend the cells in your standard hPSC culture medium supplemented with 50 nM this compound.
-
Plate the cells onto the desired culture vessel pre-coated with a suitable matrix (e.g., Matrigel or vitronectin).
-
After 24 hours, replace the medium with fresh culture medium without this compound.[4]
This short-term treatment with this compound is sufficient to significantly improve cell survival and attachment. Long-term culture of hPSCs with daily exposure to this compound for over 40 passages has been shown to maintain a normal karyotype and pluripotency.[1][5]
Visualizing the ROCK Signaling Pathway and Experimental Workflow
References
- 1. This compound | ROCK inhibitor | Captivate Bio [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 5. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captivatebio.com [captivatebio.com]
Safety Operating Guide
Proper Disposal of Chroman 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Chroman 1, a potent and selective ROCK2 inhibitor.
Chemical and Physical Properties
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. Key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈N₄O₄ | [1] |
| Molecular Weight | 436.50 g/mol | [1][2] |
| CAS Number | 1273579-40-0 | [1] |
| Appearance | Solid | [3] |
| Solubility | DMSO: ≥50 mg/mL | [2][4] |
| Water: 5 mM | [5] | |
| Ethanol: Sparingly soluble (1-10 mg/mL) | [3] | |
| Storage Temperature | -20°C | [5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][6]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][6]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][6]
-
May cause respiratory irritation[6]
To mitigate these risks, the following personal protective equipment (PPE) must be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is crucial for safety and environmental protection. The following steps outline the proper procedure for disposing of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.
- Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
- Solid waste (e.g., contaminated pipette tips, tubes, gloves) should be placed in a sealed, leak-proof container.
- Liquid waste (e.g., unused solutions) should be collected in a compatible, sealed container.
2. Spill Decontamination:
- In the event of a spill, ensure the area is well-ventilated.
- Absorb liquid spills with an inert material such as diatomite or universal binders.[1]
- Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
- Collect all contaminated materials and place them in the designated this compound hazardous waste container.
3. Waste Storage:
- Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
- The storage area should be away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
4. Final Disposal:
- Dispose of the this compound waste container through your institution's hazardous waste management program.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Chroman 1
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Chroman 1, a potent and selective ROCK2 inhibitor. Adherence to these procedures will help ensure the personal safety of laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). It is harmful if swallowed, can cause skin irritation, and leads to serious eye irritation. Some data also suggests it may cause respiratory irritation. The following table summarizes the required PPE for handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. |
| Body Protection | Protective Clothing | A lab coat or other suitable protective clothing should be worn. |
| Respiratory | Respirator | Use in a well-ventilated area. A suitable respirator may be necessary if dust or aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a systematic approach from preparation to post-experiment cleanup. The following workflow outlines the necessary steps to minimize exposure and contamination.
Experimental Protocol for Handling:
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Don the required personal protective equipment as detailed in the table above.
-
Ensure you are working in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are mandatory.
-
-
Handling :
-
Avoid the formation of dust and aerosols.
-
When weighing and dissolving the compound, prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Keep the compound away from direct sunlight and sources of ignition. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation : All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Containerization : Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be collected in a labeled, sealed waste container.
-
Decontamination : Decontaminate work surfaces and equipment that have come into contact with this compound. One safety data sheet suggests using alcohol for this purpose.
-
Final Disposal : Dispose of all waste materials in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
